UDP-glucuronic acid (trisodium)
Description
Significance as a Nucleotide Sugar in Biological Systems
UDP-glucuronic acid is a key nucleotide sugar, a class of molecules that serve as activated forms of monosaccharides used in glycosylation reactions. youtube.comwikipedia.org It is synthesized in the cytosol from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, a reaction that utilizes NAD+ as a cofactor. wikipedia.orgnih.gov The "activated" nature of the glucuronic acid moiety in UDP-GlcA makes it readily transferable to other molecules, a process catalyzed by a large family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org
This transfer, termed glucuronidation, is a major pathway for the modification of a vast array of both endogenous and exogenous compounds. nih.govwikipedia.org Endogenous substrates include bilirubin (B190676), steroid hormones, and bile acids, while exogenous compounds encompass a wide range of drugs, toxins, and other xenobiotics. nih.govnih.gov The addition of the highly polar glucuronic acid group increases the water solubility of these lipophilic compounds, facilitating their excretion from the body. nih.govbidmc.org
Furthermore, UDP-GlcA is an essential precursor for the biosynthesis of various polysaccharides. wikipedia.orgdrugbank.com It provides the glucuronic acid units for the formation of glycosaminoglycans (GAGs) like hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, which are critical components of the extracellular matrix. nih.govnih.gov In plants, UDP-GlcA is a precursor for the synthesis of pectin (B1162225) and other cell wall polysaccharides. nih.govoup.com
| Key Roles of UDP-Glucuronic Acid | Description |
| Glucuronidation Substrate | Serves as the donor of glucuronic acid in reactions catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the detoxification and elimination of various compounds. nih.govwikipedia.org |
| Polysaccharide Precursor | Provides glucuronic acid for the synthesis of glycosaminoglycans (e.g., hyaluronan) and plant cell wall components (e.g., pectin). nih.govnih.gov |
| Ascorbic Acid Intermediate | Acts as an intermediate in the biosynthetic pathway of ascorbic acid (Vitamin C) in many animals, though not in primates and guinea pigs. wikipedia.orgwikipedia.org |
Overview of Primary Metabolic Roles
UDP-glucuronic acid is a central metabolite in several key pathways, most notably the uronic acid pathway, also known as the glucuronic acid pathway. youtube.comslideshare.net This pathway is an alternative route for glucose metabolism. nih.gov
The uronic acid pathway begins with the conversion of glucose-1-phosphate to UDP-glucose, which is then oxidized to form UDP-glucuronic acid. youtube.com This is the primary route for the synthesis of UDP-GlcA. nih.gov From here, UDP-GlcA can be utilized in several ways. As mentioned, it is a substrate for glucuronidation reactions and a precursor for GAG biosynthesis. nih.govnih.gov
In many animals, the uronic acid pathway continues with the conversion of UDP-glucuronic acid to L-gulonate, which is a precursor for the synthesis of ascorbic acid (vitamin C). wikipedia.orgslideshare.net However, humans and some other animals lack the enzyme L-gulonolactone oxidase, which is required for the final step of vitamin C synthesis. wikipedia.org
UDP-GlcA also serves as a precursor for the synthesis of other nucleotide sugars. youtube.comnih.gov For example, it can be epimerized to UDP-galacturonic acid, a precursor for pectin synthesis in plants, or decarboxylated to form UDP-xylose, which is necessary for the synthesis of proteoglycans. oup.comnih.govnih.gov
| Metabolic Pathway | Role of UDP-Glucuronic Acid | Key Enzymes |
| Uronic Acid Pathway | Central intermediate, formed from UDP-glucose. youtube.comslideshare.net | UDP-glucose 6-dehydrogenase wikipedia.orgnih.gov |
| Glucuronidation | Donor of the glucuronyl group to various substrates. nih.govwikipedia.org | UDP-glucuronosyltransferases (UGTs) nih.govwikipedia.org |
| Glycosaminoglycan Biosynthesis | Precursor for glucuronic acid residues in GAGs like hyaluronan. nih.govnih.gov | Hyaluronan synthases nih.gov |
| Ascorbic Acid Synthesis (in some species) | Intermediate in the conversion of glucose to ascorbic acid. wikipedia.orgslideshare.net | L-gulonolactone oxidase (absent in humans) wikipedia.org |
| Nucleotide Sugar Interconversion | Precursor for the synthesis of UDP-galacturonic acid and UDP-xylose. oup.comnih.gov | UDP-glucuronic acid 4-epimerase, UDP-glucuronic acid decarboxylase oup.comnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R)-2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonatooxyphosphoryl]oxy-3,4,5-trihydroxy-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-3-5(19)8(21)10(23)12(14(25)26)34-37(31,35-36(28,29)30)32-4-6-9(22)11(24)13(33-6)17-2-1-7(20)16-15(17)27;;;/h1-3,5-6,8-13,19,21-24H,4H2,(H,25,26)(H,16,20,27)(H2,28,29,30);;;/q;3*+1/p-3/t5-,6+,8+,9+,10-,11+,12-,13+,37?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLXYONSHQEO-KKCCWGBDSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OC(C(C(C(C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O[C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Udp Glucuronic Acid
UDP-Glucose Dehydrogenase (UGDH)-Dependent Synthesis
The primary and most predominant pathway for the biosynthesis of UDP-glucuronic acid in most organisms is through the oxidation of UDP-glucose. figshare.comresearchgate.net This crucial reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).
Enzymatic Conversion from UDP-Glucose
UDP-glucose dehydrogenase (UGDH) facilitates the conversion of UDP-glucose to UDP-glucuronic acid. reactome.orgwikipedia.org This process involves a two-step oxidation of the C6 primary alcohol of the glucose moiety to a carboxylate group. nih.govwikilectures.eu The reaction is notable for occurring without the release of the intermediate aldehyde, ensuring a direct and efficient conversion. nih.govnih.gov This enzymatic transformation is considered physiologically irreversible. nih.gov In humans, UGDH is a cytosolic enzyme that is active as a hexamer. reactome.orgwikipedia.org The expression of the gene encoding UGDH is influenced by factors such as transforming growth factor-beta, which upregulates it, and hypoxia, which downregulates it. wikipedia.org
The catalytic mechanism of UGDH has been a subject of extensive research, with one proposed mechanism involving a bimolecular nucleophilic substitution (SN2) reaction dependent on NAD+. nih.govnih.govnih.gov The active site of human UGDH contains highly conserved residues, including Cys276, which acts as the catalytic nucleophile. nih.gov
Cofactor Requirements and Reaction Stoichiometry
UDP-glucose + 2 NAD⁺ + H₂O → UDP-glucuronic acid + 2 NADH + 2 H⁺ reactome.org
The binding affinity for NAD+ and its reduced form, NADH, plays a role in the regulation of UGDH activity. For instance, NADH has a significantly higher binding affinity for human UGDH compared to NAD+. acs.org
Alternative Biosynthetic Routes
While the UGDH-dependent pathway is the major route for UDP-glucuronic acid synthesis, alternative pathways exist that can contribute to its cellular pool, particularly in plants and some lower animals. figshare.comnih.gov
Glucuronokinase and Putative UDP-Glucuronic Acid Pyrophosphorylase Salvage Pathways
The conversion of D-glucuronic acid, produced from the myo-inositol pathway, to UDP-glucuronic acid requires the action of two enzymes in what is known as a salvage pathway. nih.govnih.gov First, glucuronokinase phosphorylates D-glucuronic acid to form glucuronic acid-1-phosphate. researchgate.netresearchgate.net Subsequently, a UDP-sugar pyrophosphorylase (USP) utilizes UTP to convert glucuronic acid-1-phosphate into UDP-glucuronic acid. researchgate.netnih.gov In some lower animals, such as zebrafish, a bifunctional enzyme exists that possesses both glucuronokinase and putative UDP-glucuronic acid pyrophosphorylase activities, providing a second route to UDP-glucuronic acid synthesis. nih.gov This salvage pathway allows for the recycling of glucuronic acid that may be derived from the breakdown of polysaccharides. nih.gov
Interconversion with Other Nucleotide Sugars
UDP-glucuronic acid is a central hub in the intricate network of nucleotide sugar interconversions. researchgate.netuzh.ch It serves as the direct precursor for the synthesis of other important nucleotide sugars, such as UDP-xylose, UDP-arabinose, UDP-galacturonic acid, and UDP-apiose, which are essential for the biosynthesis of various cell wall polysaccharides like hemicellulose and pectin (B1162225). nih.govresearchgate.net For example, UDP-xylose is formed from the decarboxylation of UDP-glucuronic acid, a reaction catalyzed by UDP-xylose synthase. nih.govuzh.ch Furthermore, UDP-glucuronic acid can be epimerized to UDP-galacturonic acid by the enzyme UDP-glucuronic acid 4-epimerase. nih.gov The interconversion pathways are crucial for providing the diverse array of activated sugar donors required for glycosylation reactions in the cell. uzh.ch
| Enzyme | Function | Pathway |
| UDP-glucose dehydrogenase (UGDH) | Catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov | UGDH-Dependent Synthesis |
| Myo-inositol oxygenase (MIOX) | Catalyzes the ring cleavage of myo-inositol to D-glucuronic acid. researchgate.netnih.gov | Myo-Inositol Oxygenation Pathway |
| Glucuronokinase | Phosphorylates D-glucuronic acid to glucuronic acid-1-phosphate. researchgate.netresearchgate.net | Salvage Pathway |
| UDP-sugar pyrophosphorylase (USP) | Converts glucuronic acid-1-phosphate to UDP-glucuronic acid. researchgate.netnih.gov | Salvage Pathway |
| UDP-xylose synthase | Catalyzes the decarboxylation of UDP-glucuronic acid to UDP-xylose. nih.gov | Nucleotide Sugar Interconversion |
| UDP-glucuronic acid 4-epimerase | Interconverts UDP-glucuronic acid and UDP-galacturonic acid. nih.gov | Nucleotide Sugar Interconversion |
UDP-GlcA 4-Epimerase-Mediated Conversion to UDP-Galacturonic Acid
One of the significant metabolic fates of UDP-GlcA is its conversion to UDP-galacturonic acid (UDP-GalA), a reaction catalyzed by UDP-GlcA 4-epimerase (UGlcAE). nih.govnih.gov This enzyme facilitates the reversible epimerization at the C4 position of the glucuronyl moiety. nih.govnih.gov UDP-GalA is a crucial precursor for the biosynthesis of pectic polysaccharides in plants and various cell-surface polysaccharides in bacteria. nih.gov
The catalytic mechanism of UGlcAE is a subject of detailed study. The enzyme is a member of the short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govresearchgate.net The reaction is initiated by the oxidation of the substrate's C4 hydroxyl group by an enzyme-bound NAD+ cofactor, leading to the formation of a transient UDP-4-keto-hexose-uronic acid intermediate. nih.govresearchgate.netdntb.gov.ua This intermediate is then reduced by the newly formed NADH in a stereospecific manner to yield the UDP-GalA product, with the enzyme-bound cofactor returning to its oxidized NAD+ state. nih.gov
| Enzyme | Source Organism | Quaternary Structure | Cofactor per Subunit | Catalytic Rate (kcat) | Kinetic Isotope Effect (C4-deuterated UDP-GlcA) | Key Catalytic Residue |
|---|---|---|---|---|---|---|
| UDP-GlcA 4-epimerase | Bacillus cereus | Homodimer | 1 NAD+ | 0.25 ± 0.01 s⁻¹ | 2.0 ± 0.1 | Tyr149 |
Data derived from mechanistic studies on UDP-GlcA 4-epimerase. nih.govresearchgate.netdntb.gov.ua
UDP-Glucuronate Decarboxylase (UDP-Xylose Synthase)-Mediated Conversion to UDP-Xylose
Another pivotal pathway for UDP-GlcA metabolism is its decarboxylation to form UDP-xylose (UDP-Xyl), a reaction catalyzed by UDP-glucuronate decarboxylase (UGD), also known as UDP-xylose synthase (UXS). nih.govwikipedia.orgnih.gov This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond between C5 and C6 of the glucuronyl moiety. wikipedia.org The reaction is essentially irreversible and commits the sugar nucleotide to downstream pathways involving xylose. nih.gov UDP-Xyl is a fundamental component for the synthesis of a wide array of glycans in animals, plants, and fungi. pnas.org
The catalytic mechanism of UDP-glucuronate decarboxylase is a multi-step process that also involves an NAD+ cofactor and shares mechanistic features with the epimerase. wikipedia.orgpnas.orgnih.gov
Oxidation : The reaction begins with the NAD+-dependent oxidation of the C4-hydroxyl group of UDP-GlcA, forming a UDP-4-keto-glucuronic acid intermediate. nih.govpnas.orgnih.gov
Decarboxylation : The resulting β-keto acid is unstable and readily undergoes decarboxylation, releasing CO2 and generating a UDP-4-keto pentose (B10789219) intermediate. nih.govpnas.org
Reduction : The intermediate is then stereospecifically reduced by the NADH formed in the initial step, yielding the final product, UDP-xylose. pnas.orgnih.gov
This enzyme is subject to feedback inhibition by its product, UDP-Xyl, which helps regulate the metabolic flux. nih.govnih.gov In humans, UDP-xylose synthase is localized to the perinuclear Golgi apparatus, the site where the xylosylation of proteoglycan core proteins occurs. nih.gov
| Step | Description | Cofactor State | Intermediate/Product |
|---|---|---|---|
| 1. Oxidation | Oxidation of the C4-hydroxyl group of UDP-GlcA. | NAD+ → NADH | UDP-4-keto-glucuronic acid |
| 2. Decarboxylation | Loss of the C6 carboxyl group as CO₂. | - | UDP-4-keto pentose |
| 3. Reduction | Stereospecific reduction of the C4-keto group. | NADH → NAD+ | UDP-xylose |
Summary of the reaction mechanism for UDP-glucuronate decarboxylase (UDP-xylose synthase). nih.govpnas.orgnih.gov
Downstream Metabolic Fates of Derived Sugar Nucleotides
The products of the epimerase and decarboxylase reactions, UDP-GalA and UDP-Xyl, are themselves precursors for vital biopolymers.
Metabolism of UDP-Galacturonic Acid : In plants, UDP-GalA is a primary building block for pectic polysaccharides, such as homogalacturonan, which is a major component of the plant cell wall. nih.govnih.gov The synthesis of these polymers is critical for plant growth and development. The enzyme is also inhibited by UDP-Xyl, suggesting a regulatory cross-talk between the pathways for pectin and hemicellulose synthesis. nih.gov
Metabolism of UDP-Xylose : UDP-Xylose has diverse and essential roles across different kingdoms of life.
In mammals, UDP-Xyl is the donor for the initial xylose residue that attaches to serine residues on core proteins, initiating the biosynthesis of most glycosaminoglycan (GAG) chains, including heparan sulfate (B86663) and chondroitin (B13769445) sulfate. nih.govnih.govresearchgate.net These GAGs are components of proteoglycans, which are integral to the structure and function of the extracellular matrix. nih.gov
In plants, UDP-Xyl is a key precursor for the synthesis of major cell wall polysaccharides, including heteroxylans (like glucuronoarabinoxylans) and xyloglucans. nih.govnih.gov These polymers contribute significantly to the structural integrity of the plant cell wall.
In the pathogenic fungus Cryptococcus neoformans, UDP-Xyl is required for the synthesis of glucuronoxylomannan (GXM), a major component of its polysaccharide capsule and a key virulence factor. pnas.org
The synthesis and subsequent utilization of these derived sugar nucleotides are tightly regulated, often through feedback inhibition of the enzymes involved, ensuring a balanced supply of precursors for the synthesis of complex carbohydrates. nih.govnih.gov
Enzymology of Udp Glucuronic Acid Metabolism
UDP-Glucose Dehydrogenase (UGDH) Characterization
UDP-glucose dehydrogenase (UGDH) is the gatekeeper enzyme for the production of UDP-glucuronic acid, catalyzing the irreversible NAD+-dependent two-fold oxidation of UDP-glucose. frontiersin.orgresearchgate.net This enzymatic reaction is a critical step in providing the necessary precursor for the synthesis of glycosaminoglycans, such as hyaluronan, and for the glucuronidation of various endogenous and exogenous compounds. oncotarget.comnih.gov
Enzymatic Properties and Catalytic Mechanisms
The catalytic mechanism of UGDH is a complex, multi-step process that has been the subject of extensive research. While some aspects are still debated, a general consensus has emerged regarding the key events. oncotarget.comresearchgate.net The reaction proceeds through a two-step oxidation of the C-6 alcohol of UDP-glucose to a carboxylic acid. researchgate.net
The prevailing model suggests the following sequence:
First Oxidation: UDP-glucose is oxidized to an aldehyde intermediate, UDP-α-D-gluco-hexodialdose, with the concomitant reduction of NAD+ to NADH. oncotarget.com
Thiohemiacetal Formation: A highly conserved cysteine residue in the active site of UGDH attacks the newly formed aldehyde, creating a covalent thiohemiacetal intermediate. oncotarget.comnih.gov This immediate trapping of the aldehyde prevents its release from the enzyme. oncotarget.com
Second Oxidation: The thiohemiacetal intermediate is then further oxidized to a thioester, reducing a second molecule of NAD+ to NADH. oncotarget.com
Hydrolysis: Finally, the thioester is hydrolyzed, releasing UDP-glucuronic acid and regenerating the free enzyme. nih.gov
This mechanism is supported by structural and biochemical data, including the identification of the essential catalytic cysteine residue. nih.govnih.gov The enzyme exhibits a high degree of substrate specificity, primarily acting on UDP-glucose. nih.gov
Isoforms, Gene Families, and Tissue-Specific Expression
In many organisms, UGDH is not a single entity but rather exists as a family of isoforms encoded by distinct genes. frontiersin.orgnih.govoup.com For instance, in the plant Arabidopsis thaliana, there are four functional UGDH genes and one pseudogene. oup.comresearchgate.net These isoforms often exhibit distinct tissue-specific expression patterns, suggesting specialized roles in different parts of the organism. oup.comresearchgate.net
In Arabidopsis, reporter gene studies have shown that UGDH expression is prominent in growing tissues, consistent with its role in providing precursors for cell wall biosynthesis. oup.comresearchgate.net Similarly, in rice (Oryza sativa), different UGDH genes show varied expression levels across different tissues such as the anther, leaf, and root, indicating their diverse functional roles. frontiersin.org The presence of multiple isoforms with potentially different kinetic properties allows for fine-tuned regulation of UDP-glucuronic acid synthesis in response to developmental cues and environmental stimuli. nih.govoup.com
Phylogenetic Analysis and Evolutionary Relationships
Phylogenetic analyses of UGDH sequences from a wide range of species, including bacteria, plants, and animals, have provided valuable insights into the evolutionary history of this enzyme family. frontiersin.orgnih.gov These studies reveal that UGDH genes can be classified into distinct subfamilies. For example, a study of UGD genes in nine plant species, including cotton, categorized them into two main subfamilies, UGD-I and UGD-II. frontiersin.org The conservation of gene structure and protein domains within these subfamilies suggests a conservative evolutionary pattern. frontiersin.org
UDP-Glucuronosyltransferases (UGTs) Mechanistic Studies
UDP-glucuronosyltransferases (UGTs) are a large and diverse superfamily of enzymes that catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid, to a wide array of acceptor molecules. nih.govwikipedia.org This process, known as glucuronidation, is a major pathway for the detoxification and elimination of numerous drugs, environmental toxins, and endogenous compounds. nih.govnih.gov
Catalytic Mechanism and Glucuronyl Transfer Process
The glucuronidation reaction catalyzed by UGTs is a bi-substrate reaction that proceeds via a direct displacement SN2-like mechanism. nih.gov A nucleophilic group on the substrate molecule (the aglycone), such as a hydroxyl, carboxyl, amine, or thiol group, attacks the anomeric carbon of the glucuronic acid moiety of UDP-glucuronic acid. nih.govnih.gov This results in the formation of a β-D-glucuronide conjugate and the release of UDP. nih.gov The reaction is facilitated by a catalytic base within the enzyme's active site, which deprotonates the nucleophilic group on the substrate, enhancing its reactivity. nih.gov
Substrate Specificity and Diversity
A hallmark of the UGT superfamily is its remarkable substrate promiscuity. nih.govmdpi.com UGTs can act on a vast and structurally diverse range of compounds. nih.govmdpi.compsu.edu This broad substrate specificity is a key feature that allows these enzymes to play a critical role in the metabolism of a wide variety of xenobiotics. nih.gov
The UGT superfamily is divided into several families and subfamilies based on sequence similarity. In humans, there are 22 known UGT isoforms belonging to the UGT1A, UGT2A, UGT2B, UGT3A, and UGT8A subfamilies. nih.govnih.gov While there is some overlap in their substrate specificities, different isoforms often exhibit preferences for certain types of substrates. nih.govnih.gov For example, some UGTs preferentially conjugate small planar phenols, while others are more active towards bulky, non-planar molecules. psu.edu
This diversity in substrate preference is a result of variations in the amino acid residues lining the active site of the different UGT isoforms. nih.gov The ability of a single substrate to be glucuronidated by multiple UGTs provides a robust detoxification system. nih.gov The substrate diversity of UGTs extends beyond xenobiotics to include endogenous molecules such as bilirubin (B190676), steroid hormones, bile acids, and neurotransmitters like dopamine (B1211576) and serotonin. nih.govnih.gov This highlights the crucial role of UGTs in regulating the levels and activities of important signaling molecules. nih.gov
The table below provides a glimpse into the diverse substrates of various UGT families across different organisms.
| UGT Family/Enzyme | Organism | Substrate Class(es) | Example Substrates |
| UGT1A1 | Human | Endogenous compounds, drugs | Bilirubin, simple phenols, flavonoids nih.gov |
| UGT2B7 | Human | Drugs, endogenous compounds | Morphine, oxazepam youtube.com |
| UGT2B15 | Human | Drugs | Oxazepam (S-enantiomer) youtube.com |
| Plant UGTs | Plants | Plant secondary metabolites, xenobiotics | Flavonols, DIMBOA, nicotine (B1678760) pnas.orgebi.ac.uk |
| Bacterial UGTs | Bacteria | Antibiotics | Macrolide antibiotics ebi.ac.uk |
| Insect UGTs | Insects | Plant secondary metabolites | DIMBOA pnas.org |
Isoform Characterization and Functional Divergence
The metabolism of UDP-sugars is managed by a group of enzymes known as UDP-sugar pyrophosphorylases (USPs). Within this superfamily, three main families are distinguished by their amino acid sequences and substrate preferences: UDP-glucose pyrophosphorylase (UGPase), UDP-N-acetylglucosamine pyrophosphorylase (UAGPase), and UDP-sugar pyrophosphorylase (USPase) frontiersin.org.
UDP-glucose pyrophosphorylase (UGPase): This enzyme is highly specific for UDP-glucose and is integral to the synthesis of various cell wall polysaccharides. frontiersin.orgnih.gov Overexpression of UGPase in certain plants has been linked to increased cellulose (B213188) content. nih.gov
UDP-N-acetylglucosamine pyrophosphorylase (UAGPase): Plants typically have two isozymes of UAGPase. These enzymes are responsible for metabolizing N-acetylated UDP-sugars. frontiersin.org In fungi like Saccharomyces cerevisiae, a single UAGPase gene is present, and its deletion leads to abnormal cell morphology. nih.gov
UDP-sugar pyrophosphorylase (USPase): This family exhibits broader substrate specificity and can utilize various UDP-sugars.
A comprehensive analysis of the UDPGP gene family across 76 different species identified 454 proteins, which were categorized into these three clades. The UAP subgroup was noted to have a more acidic isoelectric point, suggesting potential functional divergence. nih.gov The conservation of physicochemical features across these genes underscores their fundamental roles in cellular metabolism. nih.gov
Structural Insights and Protein-Protein Interactions
The three-dimensional structures of the enzymes involved in UDP-glucuronic acid metabolism provide crucial insights into their function and regulation.
UDP-glucuronosyltransferases (UGTs): These mammalian enzymes are typically membrane-bound, which has made their crystallization challenging. nih.gov However, the crystallization of soluble UGTs from plants and bacteria, along with a partial domain of human UGT2B7, has enabled the creation of homology models for human UGTs. nih.gov These models have been instrumental in understanding substrate binding and specificity. nih.gov UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a variety of substrates. nih.gov For instance, UGT1A1 is the sole enzyme responsible for the glucuronidation of bilirubin, but it can also process other smaller molecules. nih.gov
UDP-xylose Synthase (UXS): This enzyme, which converts UDP-glucuronic acid to UDP-xylose, is highly conserved across species from bacteria to humans. nih.gov Structural analysis has revealed that human UXS (hUXS) is a homodimer that can reorganize into a hexameric structure under certain mutations, such as the R236H substitution. uga.edu This hexameric form is surprisingly similar to that of UXS homologs found in Staphylococcus aureus and Helicobacter pylori, suggesting an ancestral hexameric structure. uga.edu The crystal structure of human UXS provides a detailed view of the catalytic mechanism, which involves a three-step conversion of the substrate. nih.govresearchgate.net
Protein-Protein Interactions: The oligomerization of these enzymes is often essential for their catalytic function. For example, human UDP-glucose pyrophosphorylase requires octamerization for its enzymatic activity. nih.gov The molecular mechanisms and physiological significance of these protein-protein interactions are areas of active investigation, with in vitro studies suggesting roles in cell death, apoptosis, and oxidative stress. nih.govnih.gov
UDP-GlcA 4-Epimerase Properties
UDP-glucuronate 4-epimerase (EC 5.1.3.6) is a key enzyme that catalyzes the interconversion of UDP-glucuronic acid and UDP-D-galacturonic acid. wikipedia.org
Specificity and Reaction Reversibility
The reaction catalyzed by UDP-GlcA 4-epimerase is reversible, allowing the enzyme to direct metabolic flux towards the synthesis of either UDP-glucuronic acid or UDP-D-galacturonic acid, depending on the cellular needs. nih.govbohrium.com This enzyme exhibits a high degree of substrate specificity. Studies on plant-derived epimerases have shown that they exclusively use UDP-GlcA or UDP-GalA as substrates. nih.govbohrium.com This is in contrast to some bacterial homologs which may have a broader substrate range. nih.gov The enzyme's activity is inhibited by UDP-xylose and UDP, but not by UMP, UDP-glucose, or UDP-galactose. uga.edu
Comparative Enzymatic Analysis Across Biological Systems
While UDP-GlcA 4-epimerase isoforms are highly conserved, their enzymatic properties can differ across various biological systems.
A comparative study of UGlcAE isoforms from maize, rice (Poaceae), and Arabidopsis (a dicot) revealed significant differences in their kinetic properties. nih.govbohrium.com For example, the enzymes from rice and maize showed a considerably lower inhibition constant (Ki) for UDP-xylose compared to the Arabidopsis enzymes. nih.govbohrium.com This suggests that the regulation of UGlcAE activity by nucleotide sugars may vary between different plant species. nih.gov
The enzyme from Bacillus cereus functions as a homodimer and contains one NAD+ molecule per subunit. nih.gov The epimerization process involves a hydride transfer from the substrate's C4 position, with the enzyme-bound cofactor remaining in its oxidized state. nih.gov The proposed mechanism involves the formation of a transient UDP-4-keto-hexose-uronic acid intermediate. nih.govnih.gov
| Property | Poaceae (Maize, Rice) | Arabidopsis (Dicot) | Bacillus cereus (Bacteria) |
| Substrate Specificity | UDP-GlcA, UDP-GalA nih.govbohrium.com | UDP-GlcA, UDP-GalA nih.govbohrium.com | UDP-GlcA nih.gov |
| Inhibition by UDP-xylose | High (Lower Ki) nih.govbohrium.com | Lower (Higher Ki) nih.govbohrium.com | Not specified |
| Quaternary Structure | Dimer uga.edu | Dimer uga.edu | Homodimer nih.gov |
| Cofactor | NAD+ uga.edu | NAD+ uga.edu | NAD+ nih.gov |
UDP-Glucuronate Decarboxylase (UDP-Xylose Synthase) Characteristics
UDP-glucuronate decarboxylase (EC 4.1.1.35), also known as UDP-xylose synthase (UXS), is a critical enzyme that catalyzes the conversion of UDP-glucuronic acid to UDP-xylose. nih.govontosight.ai This reaction is a key step in the biosynthesis of glycosaminoglycans and other important biomolecules. ontosight.ai
Decarboxylation Mechanism and UDP-Xylose Formation
The conversion of UDP-glucuronic acid to UDP-xylose is a complex process that occurs in three main steps, all taking place within the enzyme's active site. nih.govresearchgate.net The reaction is initiated by the oxidation of the C4 hydroxyl group of UDP-glucuronic acid by an enzyme-bound NAD+ cofactor. nih.govpnas.org
This oxidation results in the formation of a transient intermediate, UDP-4-keto-glucuronic acid. nih.govpnas.orgresearchgate.net This intermediate then undergoes decarboxylation, releasing a molecule of CO2. nih.govpnas.orgwikipedia.org The final step is the reduction of the resulting UDP-4-keto-pentose intermediate by the NADH that was generated in the first step. nih.gov This reduction occurs with retention of the original stereochemistry at the C4 position, yielding the final product, UDP-xylose. nih.gov
Studies on the enzyme from various organisms, including wheat germ and the fungus Cryptococcus laurentii, have provided insights into the mechanism, although some differences exist. For instance, the enzyme from C. laurentii shows an absolute requirement for exogenous NAD+, while the wheat germ enzyme does not. pnas.orgresearchgate.net
| Step | Reaction | Intermediate/Product | Cofactor Change |
| 1. Oxidation | Oxidation of the C4 alcohol of UDP-glucuronic acid. nih.govpnas.org | UDP-4-keto-glucuronic acid nih.govresearchgate.net | NAD+ → NADH nih.gov |
| 2. Decarboxylation | Decarboxylation of the 4-keto intermediate. nih.govpnas.org | UDP-4-keto-pentose nih.gov | None |
| 3. Reduction | Stereospecific reduction of the 4-keto-pentose. nih.govpnas.org | UDP-xylose nih.gov | NADH → NAD+ nih.gov |
Enzyme Inhibition and Allosteric Regulation
The metabolic pathways involving UDP-glucuronic acid are tightly controlled through various regulatory mechanisms, including enzyme inhibition and allosteric regulation. These control mechanisms ensure a balanced supply of UDP-glucuronic acid for cellular needs while preventing its excessive accumulation. Key enzymes in this pathway, such as UDP-glucose dehydrogenase (UGDH) and UDP-glucuronosyltransferases (UGTs), are principal targets for this regulation.
Inhibition of UDP-glucose Dehydrogenase (UGDH)
UDP-glucose dehydrogenase, which catalyzes the synthesis of UDP-glucuronic acid from UDP-glucose, is a critical control point in this metabolic pathway. The activity of UGDH is subject to feedback inhibition by its own product, UDP-glucuronic acid. This is a common regulatory mechanism where the end product of a metabolic pathway inhibits an upstream enzyme to prevent overproduction.
Kinetic studies have demonstrated that UDP-glucuronic acid acts as a competitive inhibitor of UGDH with respect to the substrate UDP-glucose. researchgate.net This means that UDP-glucuronic acid binds to the active site of the enzyme, the same site where UDP-glucose would normally bind, thereby preventing the enzyme from catalyzing the reaction. The inhibitory effect is dependent on the concentration of UDP-glucuronic acid.
Research on UGDH from group A streptococci has provided specific details on this inhibition. researchgate.net The inhibition pattern is consistent with a bi-uni-uni-bi ping-pong mechanism, where UDP-glucose is the first substrate to bind and UDP-glucuronic acid is the last product to be released. nih.gov The following table summarizes the inhibitory effect of UDP-glucuronic acid on UGDH activity at various concentrations.
| UDP-glucuronic acid (µM) | Inhibition of UGDH |
| 0 | No Inhibition |
| 50 | Partial Inhibition |
| 110 | Increased Inhibition |
| 170 | Significant Inhibition |
| 230 | Strong Inhibition |
| 290 | Very Strong Inhibition |
| 350 | Near-Complete Inhibition |
| Data derived from kinetic studies on UDP-glucose dehydrogenase from group A streptococci. researchgate.net |
Furthermore, compounds that are structurally similar to UDP-glucose can also act as inhibitors. For instance, UDP-xylose has been identified as a competitive inhibitor of UGDH, with a Ki (inhibition constant) of 2.7 µM. nih.gov This indicates a high affinity of UDP-xylose for the enzyme's active site.
Allosteric Regulation and Inhibition of UDP-glucuronosyltransferases (UGTs)
UDP-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a wide array of substrates. The regulation of UGT activity is more complex and can involve both direct inhibition and allosteric mechanisms.
One of the key inhibitory molecules is UDP, a co-product of the glucuronidation reaction. UDP has been shown to be a potent competitive inhibitor of UGTs with respect to UDP-glucuronic acid. nih.gov For example, UDP strongly inhibits UGT1A1 with a Ki of 7 µM and UGT1A4 with a Ki of 47 µM. nih.gov This product inhibition by UDP can lead to erroneous interpretations in drug interaction studies, as the observed inhibition might be due to the generated UDP rather than the primary compound being tested. nih.gov
The catalytic activity of UGTs can also be modulated by the substrates themselves, a phenomenon known as homotropic allostery, or by other molecules (heterotropic allostery). The binding of a substrate or an effector molecule to an allosteric site, a site distinct from the active site, can induce a conformational change in the enzyme that either enhances or inhibits its activity. While the term "allosteric regulation" is used, much of the documented modulation for UGTs involves inhibition at the active site or complex kinetic behaviors that can mimic allostery.
Several compounds, including some that are substrates for other drug-metabolizing enzymes like cytochrome P450s, have been shown to inhibit UGT activity. nih.gov The table below presents the half-maximal inhibitory concentration (IC50) values for selected compounds against different UGT isoforms.
| Inhibitor | UGT Isoform | Substrate | IC50 (µM) |
| Ketoconazole | UGT1A1 | β-estradiol | 4.1 ± 0.8 |
| α-Naphthoflavone | UGT1A1 | β-estradiol | 11.2 ± 1.5 |
| Paclitaxel | UGT1A4 | Midazolam | 4.9 ± 0.3 |
| Midazolam | UGT1A4 | Midazolam | 26.0 ± 4.0 |
| Cyclosporine A | UGT1A1 | β-estradiol | 15.0 ± 2.0 |
| Data from a study on the inhibition of human UGTs by selective CYP substrates and inhibitors. nih.gov |
The kinetic behavior of UGTs does not always follow the simple Michaelis-Menten model, suggesting the presence of more complex regulatory mechanisms, which could include allosteric effects. nih.gov The intricate regulation of UGTs ensures the efficient detoxification of a vast number of compounds while allowing for fine-tuning of metabolic processes in response to cellular conditions.
Biological Roles and Physiological Significance of Udp Glucuronic Acid
Role as a Glucuronyl Donor in Glucuronidation Reactions
Glucuronidation is a major conjugation reaction in which the glucuronic acid moiety from UDP-glucuronic acid is transferred to a substrate. wikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govjove.com
Glucuronidation is arguably the most significant Phase II metabolic reaction, a process the body uses to transform lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products. wikipedia.orgnih.govnih.gov This transformation is crucial for the detoxification and subsequent elimination of a wide array of substances from the body. nih.gov The process targets both xenobiotics (foreign compounds such as drugs and pollutants) and endobiotics (compounds produced within the body like bilirubin (B190676) and hormones). nih.govresearchgate.net The UGT enzymes that mediate this reaction are found in various tissues, including the liver, intestine, kidneys, and brain, with the liver being the principal site. wikipedia.orgresearchgate.net The close association of UGTs with Phase I drug-metabolizing enzymes in the microsomal fraction of cells allows for the rapid conjugation of metabolites produced in the first phase of detoxification. pharmacy180.com
The versatility of the UGT enzyme superfamily allows for the conjugation of UDP-glucuronic acid to a vast range of substrates possessing suitable functional groups, such as hydroxyl, carboxyl, amine, or sulfhydryl moieties. nih.govnih.govsigmaaldrich.com
Examples of Substrates Undergoing Glucuronidation:
| Substrate Category | Specific Examples |
| Drugs | Morphine, Acetaminophen, Codeine, Lorazepam, Irinotecan, Chloramphenicol, Aspirin, Oxazepam. wikipedia.orgnih.govnih.govimperfectpharmacy.inwikipedia.org |
| Environmental Pollutants | Carcinogenic arylamines (e.g., 4-aminobiphenyl), p-nitrophenol. wikipedia.orgpsu.edunih.gov |
| Endogenous Compounds (Endobiotics) | Bilirubin, Steroid hormones (androgens, estrogens), Bile acids, Retinoids, Thyroid hormones. wikipedia.orgresearchgate.netnih.govwikipedia.org |
The conjugation of bilirubin, a toxic breakdown product of heme, is a critical function of UDP-glucuronic acid. In the liver, the enzyme UGT1A1 catalyzes the attachment of two glucuronic acid molecules to bilirubin, forming the water-soluble bilirubin diglucuronide, which can then be safely excreted in bile. wikipedia.org Similarly, many drugs are metabolized through this pathway to facilitate their removal from the body. wikipedia.orgjove.comnih.gov
The primary consequence of attaching the highly polar glucuronic acid molecule is a significant increase in the water solubility of the substrate. wikipedia.orgpharmacy180.com The resulting glucuronide conjugate is typically much more water-soluble and larger than the parent compound. wikipedia.orgnih.gov This increased hydrophilicity facilitates the elimination of the substance from the body, primarily through urine or bile. wikipedia.orgresearchgate.net
Generally, glucuronidation is a detoxification process that leads to the inactivation of pharmacologically active or toxic compounds. nih.govhelsinki.fi The resulting glucuronides usually possess less biological or chemical activity than their parent aglycones. nih.gov However, there are exceptions. For instance, morphine-6-glucuronide, a metabolite of morphine, is a more potent analgesic than morphine itself. nih.gov In some cases, labile N-glucuronide conjugates of carcinogenic arylamines can be transported to target tissues like the urinary bladder, where they may be converted back to reactive, toxic metabolites. psu.edu
Contribution to Plant Cell Wall Formation
UDP-glucuronic acid plays a central and indispensable role in the biosynthesis of the plant cell wall, a complex and dynamic structure essential for plant growth, development, and defense.
Precursor for Pectin (B1162225) and Hemicellulose Synthesis
The plant cell wall is primarily composed of cellulose (B213188), hemicellulose, and pectin. youtube.com UDP-glucuronic acid is the direct or indirect precursor for a significant portion of the non-cellulosic polysaccharides. nih.govnih.gov It serves as the activated donor of glucuronic acid for the synthesis of glucuronoarabinoxylans, a major component of hemicellulose in grasses like maize. nih.gov Furthermore, UDP-glucuronic acid is a key building block for various pectic polysaccharides. nih.govusda.gov Pectins are a complex family of polysaccharides rich in galacturonic acid, which is formed from the epimerization of UDP-glucuronic acid. usda.govnih.gov
Generation of Xylose, Arabinose, Apiose, and Galacturonic Acid Residues
The central role of UDP-glucuronic acid in plant cell wall biosynthesis extends beyond its direct incorporation. It is the precursor for several other nucleotide sugars that are essential for the synthesis of hemicellulose and pectin. nih.govnih.gov Through a series of enzymatic reactions, UDP-glucuronic acid is converted to:
UDP-xylose: A key component of xyloglucans and xylans, major hemicelluloses. nih.govresearchgate.netnih.gov
UDP-arabinose: A constituent of arabinans and arabinogalactans, which are side chains of pectic polysaccharides. nih.govnih.gov
UDP-apiose: A branched-chain sugar found in the pectic polysaccharide rhamnogalacturonan II (RG-II) and apiogalacturonan. nih.govoup.comresearchgate.net
UDP-galacturonic acid: The primary building block of homogalacturonan, the most abundant pectic polysaccharide. nih.govnih.govnih.gov
The importance of UDP-glucuronic acid is highlighted by studies on Arabidopsis thaliana mutants with reduced levels of this nucleotide sugar. These mutants exhibit severe developmental defects and swollen cell walls, directly linked to a significant reduction in the content of galacturonic acid, xylose, arabinose, and apiose in their cell wall polymers. nih.govnih.gov
| Derived Nucleotide Sugar | Parent Compound | Resulting Polysaccharide Component |
| UDP-xylose | UDP-glucuronic acid | Xyloglucan, Xylan nih.govresearchgate.netnih.gov |
| UDP-arabinose | UDP-glucuronic acid | Arabinan, Arabinogalactan nih.govnih.gov |
| UDP-apiose | UDP-glucuronic acid | Rhamnogalacturonan II, Apiogalacturonan nih.govoup.comresearchgate.net |
| UDP-galacturonic acid | UDP-glucuronic acid | Homogalacturonan nih.govnih.govnih.gov |
Other Biological Functions
Intermediate in Ascorbic Acid Biosynthesis Pathways
In many animals and plants, UDP-glucuronic acid is a key intermediate in the biosynthesis of ascorbic acid (vitamin C). wikipedia.orgwikipedia.org In animals capable of synthesizing their own vitamin C, the pathway begins with the conversion of UDP-glucose to UDP-glucuronic acid. wikipedia.org Subsequently, UDP-glucuronic acid is converted to D-glucuronic acid. wikipedia.orgnih.gov This free glucuronic acid is then reduced to L-gulonic acid, which is a direct precursor to ascorbic acid. wikipedia.org Interestingly, research suggests that the formation of glucuronate from UDP-glucuronate in the liver may occur directly, catalyzed by a "UDP-glucuronidase" enzyme, rather than through the previously proposed intermediate, glucuronate 1-phosphate. nih.gov
In plants, while the main pathway for ascorbic acid synthesis involves the conversion of mannose or galactose, an alternative pathway utilizing UDP-glucuronic acid also exists. wikipedia.org This underscores the versatility of UDP-glucuronic acid as a metabolic precursor.
Participation in Heme Degradation Processes
Uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid is indispensable for the detoxification and elimination of bilirubin, the primary catabolic product of heme. This process, known as glucuronidation, converts the lipid-soluble and potentially toxic unconjugated bilirubin into a water-soluble form that can be readily excreted from the body. This biotransformation is critical, as high levels of unconjugated bilirubin can lead to jaundice and neurotoxicity.
The enzymatic conjugation of bilirubin with glucuronic acid occurs predominantly in the liver and is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). jst.go.jppsu.edu This enzyme facilitates the transfer of a glucuronic acid moiety from the activated donor molecule, UDP-glucuronic acid, to the propionic acid side chains of bilirubin. nih.gov This process occurs in a sequential manner. The first step involves the addition of one glucuronic acid molecule to form bilirubin monoglucuronide. nih.gov Subsequently, a second glucuronic acid molecule can be attached, resulting in the formation of bilirubin diglucuronide. nih.gov Both monoglucuronide and diglucuronide forms are collectively referred to as conjugated bilirubin. Their increased water solubility allows for their transport into bile and subsequent elimination from the body through the feces and, to a lesser extent, in the urine. psu.edunih.gov
Detailed Research Findings
The kinetics of bilirubin glucuronidation by UGT1A1 have been a subject of detailed investigation. Studies using recombinant human UGT1A1 have established that the enzyme exhibits a high affinity for bilirubin, with a Michaelis constant (Km) of approximately 0.2 µM under optimized assay conditions. nih.govresearchgate.net The Km value for the cosubstrate, UDP-glucuronic acid, has been reported to vary among different UGT1A isoforms, with values for UGT1A1 being in the micromolar range, indicating a high affinity that supports efficient conjugation.
Research has shown that the relative proportions of bilirubin monoglucuronide and diglucuronide can be influenced by the concentration of the substrates. Under certain in vitro conditions with recombinant UGT1A1, bilirubin monoglucuronide is the predominant species formed, accounting for approximately 70% of the total glucuronides when bilirubin concentrations are within a certain range. researchgate.net However, in vivo, bilirubin diglucuronide is the major pigment found in normal human bile. nih.gov
The critical role of UDP-glucuronic acid availability in this process has been demonstrated in animal studies. Depletion of hepatic UDP-glucuronic acid, for instance through the administration of compounds like salicylamide (B354443) that are also metabolized by glucuronidation, has a significant impact on bilirubin conjugation. In one such study in rats, administration of salicylamide led to a marked decrease in the liver's UDP-glucuronic acid levels. nih.gov This depletion resulted in a significant decrease in the proportion of bilirubin diglucuronide in the bile and a corresponding increase in the level of bilirubin monoglucuronide. nih.gov This demonstrates that the availability of UDP-glucuronic acid is a rate-limiting factor in the complete conjugation of bilirubin.
Table 1: Kinetic Parameters of UGT1A1-Mediated Bilirubin Glucuronidation
| Parameter | Value | Enzyme Source |
| Km for Bilirubin | ~0.2 µM | Recombinant Human UGT1A1 |
| Predominant Product Formed (in vitro) | ~70% Monoglucuronide | Recombinant Human UGT1A1 |
This table summarizes key kinetic findings for the enzyme UGT1A1 in the process of bilirubin conjugation. The data is derived from in vitro studies using recombinant human enzyme.
Table 2: Effect of UDP-Glucuronic Acid Depletion on Bilirubin Conjugates in Rat Bile
| Treatment Group | Bilirubin Diglucuronide (%) | Bilirubin Monoglucuronide |
| Control | 47.5 ± 1.7 | Significantly lower than SAM group |
| Salicylamide (SAM) Administered | 36.9 ± 4.3 | Significantly increased |
This table presents data from a study in rats, illustrating how the depletion of UDP-glucuronic acid by salicylamide alters the composition of bilirubin conjugates excreted in bile. The results show a significant shift from the diglucuronide to the monoglucuronide form, highlighting the dependence of the final conjugation step on UDP-glucuronic acid availability. nih.gov
Regulatory Mechanisms of Udp Glucuronic Acid Homeostasis
Enzyme Activity Regulation
The primary enzyme responsible for the synthesis of UDP-GlcA is UDP-glucose dehydrogenase (UGDH). The activity of UGDH is intricately regulated by feedback inhibition and allosteric control, ensuring a rapid response to changes in cellular metabolite concentrations.
Feedback Inhibition of UGDH by UDP-Xylose
A key mechanism in the regulation of UGDH activity is feedback inhibition by UDP-xylose (UDP-Xyl), a downstream product of the UDP-GlcA metabolic pathway. nih.govnih.gov UDP-Xyl acts as an allosteric inhibitor, binding to UGDH and inducing a conformational change that reduces its catalytic activity. nih.govnih.govacs.org This inhibition is a classic example of product-induced negative feedback, where the accumulation of a downstream metabolite signals the pathway to slow down, thus maintaining metabolic equilibrium.
The inhibition of UGDH by UDP-Xyl is competitive with the substrate, UDP-glucose. acs.orgnih.gov When UDP-Xyl binds to the enzyme, it triggers an allosteric switch that alters the structure of the intersubunit interface, leading to the formation of a stable but inactive hexameric complex. acs.org This conformational change effectively prevents the binding of the substrate and the necessary cofactor, NAD+, thereby halting the production of UDP-GlcA. nih.gov Studies have shown that this feedback inhibition is a highly sensitive and efficient mechanism for controlling UDP-GlcA levels, with a reported 8.6-fold increase in the affinity of UGDH for UDP-Xyl in its inhibited state. acs.org
Substrate-Induced Hysteresis and Allosteric Control of UGDH Activity
The regulation of UGDH is further nuanced by the phenomenon of substrate-induced hysteresis. Hysteresis in this context refers to a lag in the enzyme's response to a change in substrate concentration, indicating a slow conformational transition from an inactive to an active state. nih.goviucr.orgosti.gov Human UGDH (hUGDH) exists in an inactive state (E*) which slowly isomerizes to an active state (E) upon substrate binding. iucr.orgnih.gov This slow transition is the basis for the observed lag in enzyme activity. nih.govosti.gov
The hysteretic behavior of UGDH is intrinsically linked to its allosteric regulation. The inactive E* state is a conformational intermediate between the active and feedback-inhibited forms of the enzyme. acs.org This pre-existing equilibrium between active and inactive states allows for a more sensitive and graded response to both substrate and inhibitor concentrations. The binding of the substrate, UDP-glucose, gradually shifts the equilibrium towards the active E state, while the binding of the allosteric inhibitor, UDP-xylose, traps the enzyme in the inactive, horseshoe-shaped EΩ complex. nih.govnih.gov This intricate interplay between hysteresis and allostery provides a sophisticated mechanism for fine-tuning UGDH activity in response to the metabolic needs of the cell.
Transcriptional and Post-Transcriptional Regulation
In addition to the rapid control of enzyme activity, the homeostasis of UDP-glucuronic acid is also managed through longer-term regulatory mechanisms that involve the control of gene expression. This includes the regulation of the genes encoding UGDH and the UDP-glucuronosyltransferases (UGTs), the enzymes that utilize UDP-GlcA.
MicroRNA-Mediated Regulation of UGTs
MiRNAs are small, non-coding RNA molecules that bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. nih.govucsf.edu Numerous studies have identified specific miRNAs that regulate various UGT isoforms. For instance, miR-491-3p has been shown to regulate the expression of hepatic UGT1A enzymes by binding to a shared 3'UTR common to all UGT1A family members. nih.govnih.gov Overexpression of miR-491-3p leads to a decrease in the mRNA levels of UGT1A1, UGT1A3, and UGT1A6. nih.gov Similarly, miR-214-5p and miR-486-3p have been identified as regulators of the UGT1A family. uni-bonn.de The regulation of UGT expression by miRNAs is often isoform-specific and can vary depending on the cellular context. nih.gov This intricate layer of post-transcriptional control allows for a fine-tuned response to changing metabolic and xenobiotic challenges, thereby modulating the demand for UDP-GlcA.
Cellular Transport and Compartmentalization
The synthesis and utilization of UDP-glucuronic acid occur in different cellular compartments, necessitating a sophisticated transport system to maintain its homeostasis. UDP-GlcA is synthesized in the cytoplasm, while the majority of UDP-glucuronosyltransferases (UGTs) are located within the lumen of the endoplasmic reticulum (ER). bidmc.orgresearchgate.net Therefore, the transport of UDP-GlcA from the cytosol into the ER is a critical and rate-limiting step for glucuronidation. researchgate.net
This transport is mediated by specific carrier proteins known as nucleotide sugar transporters (NSTs). nih.govnih.gov Studies in rat liver microsomes have identified a carrier-mediated transport system for intact UDP-GlcA across the ER membrane. researchgate.netnih.gov This transport is a time- and temperature-dependent process that is saturable and can operate against a concentration gradient. nih.gov
Role of Specific Transporters (e.g., SLC35D1, UUT1) in Subcellular Distribution
The subcellular distribution of UDP-glucuronic acid (UDP-GlcA) is a critical aspect of its metabolic function, necessitating its transport from the cytosol, its primary site of synthesis, into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus. nih.govontosight.ai This transport is mediated by specific nucleotide sugar transporters (NSTs).
A key transporter in humans is the Solute Carrier Family 35 Member D1 (SLC35D1), also known as UDP-glucuronic acid/UDP-N-acetylgalactosamine dual transporter. ontosight.aigenecards.org SLC35D1 is an antiporter located in the ER membrane that facilitates the movement of UDP-GlcA and UDP-N-acetylgalactosamine (UDP-GalNAc) from the cytosol into the ER lumen. reactome.orguniprot.org This process is often coupled with the counter-transport of UDP-N-acetylglucosamine (UDPGlcNAc) out of the ER lumen. nih.gov The transport of UDP-GlcA into the ER is essential for glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs), enzymes with their catalytic sites located within the ER lumen. bidmc.orgnih.govresearchgate.net
In the fungal pathogen Cryptococcus neoformans, a different transporter, Uut1, has been identified as the sole transporter of UDP-GlcA. nih.gov Unlike the human SLC35D1, Uut1 exhibits high specificity and affinity for UDP-GlcA. nih.gov This transporter is crucial for the synthesis of the polysaccharide capsule, a major virulence factor for this organism. nih.gov While both SLC35D1 and Uut1 transport UDP-GlcA into the secretory pathway, they share less than 12% protein sequence identity, highlighting a significant evolutionary divergence. nih.gov
The table below summarizes the key characteristics of these two transporters.
| Feature | SLC35D1 (Human) | UUT1 (C. neoformans) |
| Location | Endoplasmic Reticulum Membrane | Secretory Pathway |
| Substrates | UDP-glucuronic acid (UDP-GlcA), UDP-N-acetylgalactosamine (UDP-GalNAc) reactome.orguniprot.org | UDP-glucuronic acid (UDP-GlcA) nih.gov |
| Transport Mechanism | Antiporter uniprot.org | Not fully elucidated, but essential for virulence nih.gov |
| Function | Provides UDP-GlcA for glucuronidation by UGTs bidmc.org | Provides UDP-GlcA for polysaccharide capsule synthesis nih.gov |
| Genetic Significance | Defects can lead to Schneckenbecken dysplasia ontosight.ai | Deletion results in avirulence nih.gov |
Impact of Transport on Cytosolic UDP-GlcA Levels
The transport of UDP-GlcA across the ER and Golgi membranes is a critical determinant of its cytosolic concentration. The activity of transporters like SLC35D1 directly influences the availability of UDP-GlcA in the cytosol for other metabolic pathways.
In the absence of the UDP-GlcA transporter Uut1 in C. neoformans, an accumulation of cytosolic UDP-GlcA is observed. asm.org This is due to the lack of transport into the secretory pathway for consumption in processes like capsule synthesis. asm.org This elevated cytosolic pool of UDP-GlcA can lead to feedback inhibition of its own synthesis. asm.org
Conversely, conditions that increase the demand for UDP-GlcA in the secretory pathway, such as during capsule induction in C. neoformans, lead to the upregulation of Uut1 transcription. asm.org This increased transport activity helps to maintain stable cytosolic UDP-GlcA levels by efficiently moving it into the lumen of the secretory organelles. asm.org Therefore, the transport of UDP-GlcA is a key regulatory node that balances its synthesis and consumption, thereby maintaining cellular homeostasis.
Interplay with Other Central Metabolic Pathways
The metabolism of UDP-GlcA is intricately connected with other central metabolic pathways, reflecting its role as a key precursor for a variety of essential biomolecules.
Competition for UDP-Glucose with Sucrose (B13894) Synthesis Pathways
UDP-glucose is a pivotal intermediate that stands at a metabolic crossroads, serving as the direct precursor for both UDP-GlcA and sucrose. The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the irreversible NAD+-dependent oxidation of UDP-glucose to UDP-GlcA. nih.govresearchgate.net In parallel, sucrose synthase can utilize UDP-glucose and fructose (B13574) to synthesize sucrose. researchgate.net
This creates a point of competition for the available UDP-glucose pool. The relative activities of UGDH and sucrose synthase can therefore influence the flux of UDP-glucose towards either glucuronic acid-containing polysaccharides or sucrose. In plants, where cell wall biosynthesis is a major metabolic activity, the production of UDP-GlcA is crucial as it is a precursor for arabinose, xylose, and galacturonic acid residues. nih.govnih.gov Studies in Arabidopsis thaliana have shown that down-regulation of UGDH leads to severe developmental defects due to altered cell wall composition, highlighting the importance of this pathway. nih.gov
Metabolic Cross-Talk with Amino Acid, Lipid, and Nucleotide Availability
The synthesis and utilization of UDP-GlcA are influenced by the availability of other key metabolites, including amino acids, lipids, and nucleotides.
Amino Acid Metabolism: The synthesis of UDP-GlcA is linked to amino acid metabolism through the availability of precursors and the energy status of the cell. For instance, the catabolism of certain amino acids can feed into the tricarboxylic acid (TCA) cycle, which in turn provides the energy (in the form of ATP) required for the initial phosphorylation of glucose and the subsequent formation of UTP, a necessary component for UDP-glucose synthesis. youtube.com
Lipid Metabolism: There is growing evidence of a complex interplay between glucuronidation and lipid metabolism. Some UDP-glucuronosyltransferase (UGT) enzymes, which utilize UDP-GlcA, are involved in the metabolism of lipophilic molecules, including steroids. researchgate.net Furthermore, recent research suggests that certain UGTs can influence lipid signaling pathways, such as the SREBP pathway, which controls the expression of genes involved in lipid synthesis. researchgate.net This suggests a feedback loop where androgen signaling can induce UGTs that, in turn, modulate lipid metabolism. researchgate.net The connection between glycogen (B147801) metabolism, a source for UDP-glucose, and lipid metabolism has also been established, where increased glycogen storage can stimulate lipogenesis. nih.gov
Nucleotide Availability: The synthesis of UDP-GlcA is directly dependent on the availability of uridine (B1682114) triphosphate (UTP), which combines with glucose-1-phosphate to form UDP-glucose. nih.gov Therefore, any metabolic state that affects the cellular UTP pool will consequently impact the rate of UDP-GlcA synthesis. For example, a reduced energy state in the liver has been shown to decrease the synthesis rates of both UDP-glucose and UDP-GlcA. nih.gov Furthermore, there is evidence of cross-talk between nucleotide metabolism in cancer cells and immune responses, where UDP released from cancer cells can promote immunosuppression. nih.gov
Methodological Approaches in Udp Glucuronic Acid Research
Quantification Techniques
Accurate quantification of UDP-glucuronic acid is fundamental to understanding its metabolic flux and regulatory functions. To this end, researchers have developed and refined several analytical methods, primarily centered around chromatography and enzymatic reactions.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for Nucleotide Sugar Analysis
High-performance liquid chromatography (HPLC) and its coupling with tandem mass spectrometry (LC–MS/MS) represent the gold standard for the sensitive and specific quantification of nucleotide sugars, including UDP-glucuronic acid. These powerful analytical techniques allow for the separation, identification, and quantification of multiple nucleotide sugars simultaneously from complex biological matrices.
A variety of chromatographic strategies have been employed. For instance, porous graphitic carbon (PGC) columns are effective for the separation of highly polar compounds like UDP-sugars. nih.gov One study detailed an analytical workflow for the absolute quantification of UDP-sugars in Arabidopsis thaliana, utilizing a PGC column with electrospray ionization (ESI) Orbitrap mass spectrometry. nih.gov This method successfully separated and quantified six different UDP-sugars, including UDP-glucuronic acid, with limits of detection in the nanomolar range. nih.gov Another approach utilizes a Supel™ Carbon LC column under reversed-phase conditions, which also provides good retention and separation of various nucleotide sugars for their selective detection by MS/MS. sigmaaldrich.com
LC-MS/MS methods are prized for their high sensitivity and specificity, often operating in multiple reaction monitoring (MRM) mode for precise quantification. researchgate.netnih.gov A recently developed LC-ESI-MS/MS method for the simultaneous quantification of five UDP-sugars in human plasma and urine reported a fast 13-minute run time and a lower limit of quantification of ≤ 0.2 ng/ml. researchgate.net The use of stable deuterated isotopes as internal standards in such methods ensures high accuracy and reproducibility. researchgate.net Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to purify the nucleotide sugars from interfering matrix components. nih.govresearchgate.net
Table 1: Comparison of LC-MS/MS Methods for UDP-glucuronic Acid Quantification
| Technique | Column Type | Sample Matrix | Limit of Detection (LOD) | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC-ESI-Orbitrap MS | Porous Graphitic Carbon (Hypercarb™) | Plant Material (Arabidopsis thaliana) | ~70 nmol L−1 | Successfully quantified six UDP-sugars and revealed significant differences between wild-type and mutant plants. | nih.gov |
| LC-ESI-MS/MS | Amide Column | Human Plasma and Urine | 10-30 pg/mL | Fast (13 min) and sensitive method for simultaneous quantification of five UDP-sugars, identifying sex-specific profiles. | researchgate.net |
| LC-MS/MS | Supel™ Carbon LC | Standard Solution | Not specified | Demonstrated good retention and separation of 11 nucleotide activated sugars under reversed-phase conditions. | sigmaaldrich.com |
| UPLC-ESI-MS/MS | Not specified | Maize | 0.50 ng·mL−1 (for UDP-glucose) | Developed a sensitive method for quantifying UDP-glucose and UDP-galactose, applicable to plant extracts. | nih.gov |
Enzymatic Assays for UDP-Glucuronic Acid Determination
Enzymatic assays offer an alternative, often more accessible, method for the quantification of UDP-glucuronic acid or the activity of enzymes that utilize it. These assays are typically based on the principle of coupling the enzymatic reaction to a detectable signal, such as a change in absorbance or fluorescence.
One common approach is to measure the activity of UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to a substrate. sunlongbiotech.com For example, an assay for UGT activity towards 5-hydroxytryptamine (5-HT) was developed that involves the colorimetric estimation of the resulting 5-HT glucuronide. nih.gov The activity of UGTs can also be monitored by following the consumption of the co-substrate, UDP-glucuronic acid, or the formation of the glucuronidated product using HPLC.
Another strategy involves using an enzyme for which UDP-glucuronic acid is a substrate and measuring the formation of a product. For instance, the conversion of UDP-glucuronic acid to UDP-xylose by UDP-glucuronic acid decarboxylase can be monitored. oup.com While not a direct measure of UDP-glucuronic acid concentration, it reflects the amount of substrate available for the enzyme.
Furthermore, assays for D-glucuronic acid, the sugar component of UDP-glucuronic acid, can be adapted. An enzymatic assay using uronate dehydrogenase, which oxidizes D-glucuronic acid to D-glucarate with the concomitant reduction of NAD+ to NADH, has been described. researchgate.net The increase in absorbance at 340 nm due to NADH formation can be measured spectrophotometrically. researchgate.net However, for this to be applied to UDP-glucuronic acid quantification, a preliminary step to hydrolyze UDP-glucuronic acid to release free glucuronic acid would be necessary.
Genetic and Molecular Biology Tools
Genetic and molecular biology techniques are indispensable for dissecting the pathways of UDP-glucuronic acid metabolism and understanding the functions of the enzymes involved.
Gene Cloning, Expression, and Mutagenesis for Enzyme Studies
The cloning and heterologous expression of genes encoding enzymes of UDP-glucuronic acid metabolism are cornerstones of their functional characterization. Genes for key enzymes such as UDP-glucose dehydrogenase (UGD), which synthesizes UDP-glucuronic acid from UDP-glucose, and UDP-glucuronic acid decarboxylase (UXS), which converts it to UDP-xylose, have been cloned from a diverse range of organisms, including bacteria, fungi, plants, and mammals. oup.comnih.govnih.govpnas.orgjohnshopkins.edu
These genes are often inserted into expression vectors and introduced into host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This allows for the production of large quantities of the recombinant enzyme for purification and subsequent biochemical characterization. For example, UGD enzymes from Zymomonas mobilis and Lactobacillus johnsonii were successfully expressed in E. coli, enabling the study of their potential for the biotechnological production of UDP-glucuronic acid. nih.gov Similarly, the cloning and expression of a UDP-glucuronic acid decarboxylase gene from rice in E. coli confirmed its enzymatic activity. oup.com
Site-directed mutagenesis is a powerful tool used in conjunction with gene expression to probe the structure-function relationships of these enzymes. By altering specific amino acid residues in the enzyme's active site or other important domains, researchers can investigate their roles in substrate binding, catalysis, and regulation.
Generation and Characterization of Gene Knockout/Knockdown Mutants
To understand the in vivo role of UDP-glucuronic acid and its metabolic enzymes, researchers generate and characterize organisms in which the expression of a specific gene has been eliminated (knockout) or significantly reduced (knockdown). The phenotypic analysis of these mutants can reveal the physiological consequences of disrupting UDP-glucuronic acid metabolism.
For example, an analytical workflow was developed to compare the UDP-sugar profiles of wild-type Arabidopsis thaliana with those of mutants (ugd2,3) that have genetic alterations in UDP-glucose dehydrogenase genes. nih.gov This approach allows for a direct assessment of the impact of the gene knockout on the intracellular concentrations of UDP-glucuronic acid and other related nucleotide sugars, thereby elucidating the metabolic pathways affected. nih.gov The characterization of such mutants is crucial for understanding the role of UDP-glucuronic acid in processes like cell wall biosynthesis in plants.
Biochemical Characterization Techniques
Once an enzyme involved in UDP-glucuronic acid metabolism is expressed and purified, a variety of biochemical techniques are employed to characterize its catalytic properties and function. These studies provide fundamental insights into how the enzyme works.
The characterization typically begins with determining the enzyme's substrate specificity. This involves testing the enzyme's activity with a range of potential substrates to identify the preferred one. For instance, novel UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerases were shown to be specific for their proposed substrate and did not utilize other UDP-sugars like UDP-GlcNAc. wesleyan.edutheadl.com
Kinetic analysis is performed to determine key parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for its substrate, and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat), which indicates the enzyme's catalytic efficiency. For a UDP-glucuronyltransferase, the apparent Km value for UDP-glucuronic acid was determined to be 0.6 mM and 5 mM, suggesting complex kinetics. nih.gov
The products of the enzymatic reaction are often identified using techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. oup.compnas.org NMR, in particular, provides detailed structural information that can unambiguously confirm the identity of the product. wesleyan.edutheadl.com The influence of factors such as pH, temperature, and the presence of cofactors (e.g., NAD+) or inhibitors on enzyme activity is also routinely investigated to understand the enzyme's optimal operating conditions and regulatory mechanisms. wesleyan.edutheadl.comnih.govnih.gov
Table 2: Research Findings from Biochemical Characterization of UDP-glucuronic Acid-Related Enzymes
| Enzyme | Organism | Key Findings | Techniques Used | Reference |
|---|---|---|---|---|
| UDP-glucuronic acid 4-epimerase | Bacillus cereus | Catalyzes the interconversion of UDP-glucuronic acid and UDP-galacturonic acid via a 4-keto intermediate. The mechanism involves a slow conformational change upon substrate binding. | Enzyme kinetics, kinetic isotope effect studies. | nih.gov |
| UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerase | Pseudomonas aeruginosa, Bordetella pertussis | The enzymes (WbpI and WlbD) catalyze the 2-epimerization of UDP-α-D-GlcNAc3NAcA to UDP-α-D-ManNAc3NAcA. They are highly specific for their substrate. | Capillary electrophoresis, NMR spectroscopy. | wesleyan.edutheadl.com |
| UDP-glucose dehydrogenase (UGD) | Zymomonas mobilis, Lactobacillus johnsonii, Capra hircus | Expressed UGD enzymes were active in both E. coli and S. cerevisiae, demonstrating their potential for biotechnological production of UDP-glucuronic acid. | Heterologous expression, in vivo and in vitro activity assays, UHPLC for product quantification. | nih.govnih.govmdpi.com |
| UDP-glucuronic acid decarboxylase (UXS) | Rice (Oryza sativa) | The recombinant enzyme catalyzed the conversion of UDP-glucuronic acid to UDP-xylose. The gene is expressed in various tissues, including seeds and young leaves. | Gene cloning, heterologous expression, HPLC, NMR. | oup.com |
| UDP-glucuronic acid decarboxylase (UXS1) | Cryptococcus neoformans | A soluble 47-kDa protein catalyzed the conversion of UDP-glucuronic acid to UDP-xylose. The activity is inhibited by NADH, UDP, and UDP-xylose. | Functional cloning, heterologous expression, enzyme assays, NMR. | pnas.orgnih.gov |
Enzyme Purification and Activity Assays
The functional characterization of enzymes involved in UDP-glucuronic acid metabolism, such as UDP-glucose dehydrogenase (UGDH) and UDP-glucuronosyltransferases (UGTs), begins with their isolation and the measurement of their catalytic activity.
Enzyme Purification
A common strategy for obtaining pure enzymes is the heterologous expression of their corresponding genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov Researchers clone the gene of interest into an expression vector, which is then introduced into the host organism. nih.gov The host's cellular machinery then produces large quantities of the desired protein. Often, the protein is engineered with an affinity tag, such as a polyhistidine-tag (His-tag), which allows for straightforward purification from the host cell's other proteins using affinity chromatography. nih.gov For example, a soluble 47-kDa protein from Cryptococcus neoformans was expressed in bacteria to study its UDP-glucuronic acid decarboxylase activity. nih.gov
Activity Assays
Once purified, enzyme activity is quantified using various assays. The choice of assay depends on the specific reaction being catalyzed.
Spectrophotometric and Colorimetric Assays: These methods detect changes in absorbance or color resulting from the enzymatic reaction. For instance, a method for assaying UGT activity towards 5-hydroxytryptamine involves the removal of the unconjugated substrate and subsequent colorimetric estimation of the 5-HT glucuronide product. nih.gov The activity of UGDH, which converts UDP-glucose to UDP-glucuronic acid, can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of the cofactor NAD+ to NADH.
Luminescent Assays: Highly sensitive assays, such as the UDP-Glo™ Glycosyltransferase Assay, provide a method to detect the formation of UDP, a common product in reactions catalyzed by UGTs. promega.kr In this assay, the UDP produced is converted to ATP, which then drives a luciferase reaction, generating a light signal that is proportional to the amount of UDP formed and thus to the enzyme's activity. promega.kr This method is particularly useful for low-activity enzymes as it can detect UDP in the nanomolar range. promega.kr
Chromatographic Assays: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are used for the direct separation and quantification of substrates and products. nih.gov This allows for precise measurement of the amount of UDP-glucuronic acid produced or consumed over time. nih.gov
Specialized Substrate Kits: Commercially available kits provide specific substrates for certain enzymes. For example, an α-Glucuronidase assay kit uses a highly purified aldotriouronic acid with a terminal α-D-glucuronic acid, which is an excellent substrate for measuring the activity of α-D-glucuronidases from specific glycoside hydrolase families. megazyme.com
Kinetic Parameter Determination (K_m, V_max, k_cat)
Enzyme kinetics studies are performed to determine key parameters that describe an enzyme's efficiency and its affinity for its substrates. These parameters include the Michaelis constant (K_m), maximum reaction velocity (V_max), and the catalytic constant (k_cat).
The relationship between reaction rate and substrate concentration is often described by the Michaelis-Menten equation. nih.govbu.edu Experimental data of initial reaction velocities at varying substrate concentrations are collected. To determine K_m and V_max, this data is often plotted using a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk (or double-reciprocal) plot, where the inverse of velocity (1/v) is plotted against the inverse of the substrate concentration (1/[S]). bu.eduutah.edu
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. utah.edu It is an inverse measure of the enzyme's apparent affinity for its substrate; a lower K_m value indicates a higher affinity.
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com V_max is dependent on the total enzyme concentration. youtube.com
k_cat (Catalytic Constant): Also known as the turnover number, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated as V_max / [E]_total. youtube.com
Catalytic Efficiency (k_cat/K_m): This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both binding affinity (K_m) and catalytic rate (k_cat). youtube.com
Kinetic studies have revealed important characteristics of enzymes in the UDP-glucuronic acid pathway. For example, in rat liver microsomes, UGT activity showed simple Michaelis-Menten kinetics with respect to the substrate 5-hydroxytryptamine but deviated from this model with respect to the co-substrate UDP-glucuronic acid, suggesting a more complex regulatory mechanism. nih.gov The K_m of a functionally cloned UDP-glucuronic acid decarboxylase from C. neoformans for UDP-GlcA was found to be approximately 0.7 mM. nih.gov
Table 1: Examples of Determined Kinetic Parameters for Enzymes in UDP-Glucuronic Acid Metabolism
| Enzyme | Organism/Source | Substrate | Apparent K_m (mM) | V_max |
| UDP-glucuronyltransferase (GT) | Rat liver microsomes | 5-hydroxytryptamine | 0.1 | Not specified |
| UDP-glucuronyltransferase (GT) | Rat liver microsomes | UDP-glucuronic acid | 0.6 and 5.0 | Not specified |
| UDP-glucuronic acid decarboxylase | Cryptococcus neoformans | UDP-glucuronic acid | ~0.7 | 0.8 µmol/min/mg |
Computational and Structural Biology Approaches
Due to the challenges in experimentally determining the three-dimensional structures of many enzymes, particularly membrane-bound proteins like UGTs, computational and structural biology approaches are invaluable. frontiersin.orgacs.org
Bioinformatic Analyses (e.g., Sequence Homology, Phylogenetic Tree Construction)
Bioinformatics provides the tools to predict enzyme function and understand evolutionary relationships based on sequence data.
Sequence Homology: A primary step in identifying a gene that codes for a specific enzyme is to search sequence databases using tools like BLAST (Basic Local Alignment Search Tool). nih.gov Researchers look for sequence homology (similarity) between an unknown gene and genes from other organisms that have already been characterized. This approach was used to identify a gene in Cryptococcus neoformans that was hypothesized to encode UDP-glucuronic acid decarboxylase by finding its homology to a bacterial gene with a related function. nih.gov
Phylogenetic Analysis: By comparing the amino acid sequences of related enzymes from a wide range of organisms, from bacteria to plants and humans, researchers can construct phylogenetic trees. nih.govnih.gov These trees illustrate the evolutionary history and relationships between the enzymes. biorxiv.org For instance, phylogenetic analysis of β1,3-glucuronosyltransferase I (GlcAT-I) identified 119 related sequences and revealed highly conserved peptide motifs, providing insight into the enzyme family's organization. nih.gov Such analyses can distinguish different evolutionary groups, such as the prokaryotic and eukaryotic UGD enzymes, which can correlate with functional differences. nih.govresearchgate.net
Homology Modeling for Enzyme Structure Prediction and Substrate Binding
Homology modeling is a computational technique used to generate a three-dimensional model of a protein whose structure has not been solved experimentally. frontiersin.org This method relies on the known experimental structure of a homologous protein (the "template").
The process involves:
Identifying a suitable template structure from a protein structure database (PDB). For human UGTs, which are difficult to crystallize, solved structures of soluble plant or bacterial UGTs, or even other related glycosyltransferases like E. coli UDP-galactose 4-epimerase, have been used as templates. frontiersin.orgacs.orgnih.gov
Aligning the amino acid sequence of the target protein with the template sequence.
Building a 3D model of the target protein based on the template's structure.
Refining and validating the model to ensure it is stereochemically sound.
These models provide powerful insights into how enzymes function. Researchers use the predicted 3D structures to perform molecular docking simulations, where the co-substrate UDP-glucuronic acid and various acceptor substrates are computationally placed into the enzyme's active site. acs.orgnih.gov This allows for the detailed examination of potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and specific amino acid residues in the enzyme. acs.orgtechnion.ac.il
For example, a homology model of human UGT1A6 was used to study its interactions with UDP-glucuronic acid (UDPGA) and various substrates. acs.orgacs.org The model predicted that UDPGA interacts with multiple residues in both the N-terminal and C-terminal domains of the enzyme. acs.org The functional importance of these predicted binding residues is often confirmed experimentally using site-directed mutagenesis, where specific amino acids are replaced and the effect on enzyme activity is measured. nih.govnih.gov This combined computational and experimental approach has been crucial in mapping the UDP-glucuronic acid binding sites of UGTs and understanding the molecular basis for their substrate specificity. nih.govnih.gov
Involvement of Udp Glucuronic Acid in Disease Mechanisms
Metabolic Dysregulation and Pathological Consequences
Alterations in UDP-Glucuronic Acid Metabolism
The primary enzyme responsible for the synthesis of UDP-glucuronic acid is UDP-glucose dehydrogenase (UGDH). nih.govoncotarget.com This enzyme catalyzes the conversion of UDP-glucose to UDP-glucuronic acid. nih.govoncotarget.com Alterations in the expression and activity of UGDH are a key factor in the dysregulation of UDP-glucuronic acid metabolism. In several cancers, including breast, lung, and hepatocellular carcinoma, UGDH is upregulated. nih.govnih.gov This leads to an increased production and accumulation of UDP-glucuronic acid.
Another layer of regulation involves the enzyme UXS1, which converts UDP-glucuronic acid to UDP-xylose. nih.gov The activity of UXS1 is crucial for preventing the excessive accumulation of UDP-glucuronic acid. Furthermore, UDP-xylose can act as an allosteric inhibitor of UGDH, creating a negative feedback loop. nih.gov Disruption of this balance, either through increased UGDH activity or decreased UXS1 function, can lead to pathological consequences.
In the context of hepatocellular carcinoma (HCC), the loss of glutathione (B108866) S-transferase zeta 1 (GSTZ1) has been shown to enhance the activity of the glucuronic acid pathway, leading to increased UDP-glucuronic acid levels. nih.govnih.gov This highlights the intricate network of metabolic pathways that can influence UDP-glucuronic acid homeostasis.
Accumulation of UDP-Glucuronic Acid and Associated Cellular Dysfunction
The accumulation of UDP-glucuronic acid can have significant detrimental effects on cellular function. nih.gov Excessive levels of this sugar nucleotide can disrupt the morphology and function of the Golgi apparatus, a critical organelle for protein trafficking and modification. nih.gov This disruption can impede the transport of essential cell surface receptors, such as the epidermal growth factor receptor (EGFR), to the plasma membrane, thereby diminishing the cell's signaling capacity. nih.gov
Furthermore, elevated UDP-glucuronic acid levels are associated with the promotion of cell migration and the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. nih.govmedchemexpress.com In liver cancer cells, treatment with UDP-glucuronic acid has been shown to promote cell migration. medchemexpress.com The accumulation of UDP-glucuronic acid, mediated by UGDH, can stabilize the mRNA of key signaling molecules like TGFβR1, leading to the activation of the TGFβ/Smad signaling pathway, a known driver of metastasis. nih.govnih.gov
Disease-Specific Implications
Cancer Biology and Progression
The dysregulation of UDP-glucuronic acid metabolism is a hallmark of several cancers and plays a multifaceted role in tumor progression.
UDP-glucose dehydrogenase (UGDH) has emerged as a significant molecular indicator of tumor progression and prognosis in various cancer types. nih.govoncotarget.comresearchgate.netecancer.orgeurekalert.org Elevated levels of UGDH are often associated with more aggressive tumor phenotypes and poorer patient outcomes. nih.govnih.gov
Here is a table summarizing the role of UGDH in different cancers:
| Cancer Type | Role of UGDH | Key Findings |
| Breast Cancer | Prognostic marker, promotes progression | Higher UGDH levels correlate with worse prognosis, especially in triple-negative breast cancer. nih.govnih.gov UGDH knockdown can impair cancer cell motility. nih.gov |
| Lung Cancer | Promotes metastasis | UGDH contributes to the stability of factors involved in the epithelial-to-mesenchymal transition (EMT). nih.gov |
| Prostate Cancer | Potential biomarker | Higher UGDH levels are observed in cancerous prostate tissue compared to non-cancerous tissue. nih.gov |
| Hepatocellular Carcinoma (HCC) | Promotes metastasis | Increased UGDH expression and subsequent UDP-glucuronic acid accumulation are linked to an increased risk of metastasis. nih.govnih.gov |
| Esophageal Cancer | Prognostic value under investigation | Studies have shown conflicting results regarding the correlation between UGDH mRNA levels and patient prognosis. nih.gov |
UGDH and its product, UDP-glucuronic acid, are not merely metabolic intermediates but also active participants in crucial cancer signaling pathways. The upregulation of UGDH can contribute to the generation of extracellular matrix (ECM) components, which in turn can facilitate EMT and metastatic migration. nih.govresearchgate.net
UGDH has been shown to interact with and modulate key canonical growth factor signaling pathways, including:
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. UGDH has been shown to interact with this pathway, potentially influencing these critical cellular processes. nih.govresearchgate.netnih.gov
MEK/ERK Pathway: Also known as the MAPK pathway, this signaling cascade is involved in cell proliferation, differentiation, and survival. UGDH can modulate this pathway, impacting tumorigenic phenotypes. nih.govresearchgate.netnih.gov
TGFβ Signaling Pathway: As mentioned earlier, the accumulation of UDP-glucuronic acid can lead to the activation of the TGFβ signaling pathway by stabilizing TGFβR1 mRNA, thereby promoting metastasis in hepatocellular carcinoma. nih.govnih.gov
The involvement of UGDH in these fundamental cancer signaling pathways underscores its significance as a potential therapeutic target. By influencing these pathways, UGDH can impact cell motility, invasion, migration, and survival, all of which are hallmarks of cancer progression. nih.govnih.gov
Impact on Tumor Cell Migration and Metastasis
Metabolic reprogramming in cancer cells, particularly during the epithelial-mesenchymal transition (EMT) which promotes metastasis, often leads to an increased production of hyaluronic acid. nih.govnih.gov This heightened HA synthesis is fueled by an increased flux of glucose into pathways that produce its precursors, including UDP-glucuronic acid. nih.gov Studies have demonstrated that the enzyme UDP-glucose 6-dehydrogenase (UGDH), which catalyzes the formation of UDP-glucuronic acid from UDP-glucose, is often upregulated in aggressive cancers like breast cancer. nih.govnih.gov This upregulation is associated with worse patient survival. nih.gov
Depletion of the intracellular pool of UDP-glucuronic acid, either through genetic knockdown of UGDH or pharmacological inhibition, has been shown to significantly hinder cancer cell invasion, colony formation in vitro, and tumor growth and metastasis in vivo. nih.govnih.gov Knocking out the gene for UGDH in highly metastatic breast cancer cells impaired their migratory ability and significantly reduced their metastatic potential when implanted in mice. nih.gov This highlights the critical role of UDP-glucuronic acid biosynthesis in supporting the metastatic cascade. nih.gov
Furthermore, the conversion of UDP-glucose to UDP-glucuronic acid by phosphorylated UGDH can influence the stability of certain messenger RNAs (mRNAs), such as SNAI1 mRNA, which encodes a key transcription factor (Snail) that initiates EMT. eurekalert.orgnih.gov This process promotes tumor cell migration and metastasis, and higher levels of UGDH phosphorylation have been correlated with increased metastasis and poorer prognosis in lung cancer patients. eurekalert.orgnih.gov
Regulation of Hyaluronic Acid Production in Cancer
The synthesis of hyaluronic acid is directly dependent on the availability of its two precursor molecules: UDP-N-acetylglucosamine and UDP-glucuronic acid. nih.gov In cancer cells undergoing EMT, there is a notable increase in the production of HA. nih.gov This is facilitated by the metabolic shift that increases the supply of UDP-glucuronic acid. nih.gov Research has shown that depleting UDP-glucuronic acid is sufficient to inhibit mesenchymal-like properties in breast cancer cells in a manner that is dependent on hyaluronic acid. nih.gov
Pancreatic ductal adenocarcinoma (PDA) cells also exhibit a reliance on the hexosamine biosynthetic pathway (HBP) for glycosylation precursor biogenesis. While these cells can be dependent on enzymes like glutamine-fructose 6-phosphate amidotransferase 1 (GFAT1) for proliferation in vitro, they can bypass this dependency in vivo by scavenging nutrients from the tumor microenvironment. elsevierpure.com One such nutrient is hyaluronic acid itself, which is abundant in pancreatic tumors and can be broken down to refuel the HBP, thereby supporting cancer cell metabolism and growth. elsevierpure.com
| Finding | Cancer Type | Impact on Cancer Progression | Reference |
| Increased UGDH expression | Breast Cancer | Promotes metastasis and is associated with worse survival. | nih.gov |
| Depletion of UDP-glucuronic acid | Breast Cancer | Inhibits invasion, colony formation, tumor growth, and metastasis. | nih.govnih.gov |
| Phosphorylation of UGDH | Lung Cancer | Enhances SNAI1 mRNA stability, promoting migration and metastasis. | eurekalert.orgnih.gov |
| Hyaluronic acid as a nutrient source | Pancreatic Cancer | Fuels cancer cell metabolism and growth. | elsevierpure.com |
Mechanisms of Glucuronidation Deficiencies
Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of various substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676). nih.govwikipedia.org This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronides are more water-soluble and can be readily excreted from the body. wikipedia.org
Deficiencies in glucuronidation can arise from several factors. Genetic variations (polymorphisms) in the genes encoding UGT enzymes are a significant cause. nih.gov For instance, a genetic deficiency in the UGT1A1 enzyme can lead to hyperbilirubinemia, a condition known as Gilbert's syndrome. nih.gov These genetic variants can alter the pharmacokinetics and responses to numerous drugs and fatty acids. nih.gov
Factors that influence the rate of glucuronidation can also lead to deficiencies. For example, certain drugs can induce or inhibit UGT enzymes, affecting the clearance of other compounds. europa.eu The availability of the co-substrate, UDP-glucuronic acid, is also crucial. While not a common cause of deficiency in healthy individuals, factors impacting its synthesis could theoretically affect glucuronidation capacity.
Role in Inflammatory Processes via Receptor Agonism
Extracellular UDP-sugars, including UDP-glucose and to a lesser extent UDP-glucuronic acid, can act as signaling molecules, particularly in the context of cell injury and apoptosis. nih.gov UDP-glucose is considered a damage-associated molecular pattern (DAMP) that can regulate immune responses. nih.gov It acts as a potent endogenous agonist for the P2Y14 receptor, a G protein-coupled receptor expressed on various immune cells. nih.gov
Activation of the P2Y14 receptor by UDP-glucose can promote the recruitment of neutrophils and trigger the release of pro-inflammatory chemokines. nih.gov This signaling pathway is involved in regulating inflammation through various downstream effectors, including cyclic adenosine (B11128) monophosphate (cAMP), the nod-like receptor protein 3 (NLRP3) inflammasome, and mitogen-activated protein kinases (MAPKs). nih.gov While UDP-glucose has the highest affinity for the P2Y14 receptor, other UDP-sugars can also contribute to this signaling, highlighting a potential role for UDP-glucuronic acid in modulating inflammatory responses, albeit likely to a lesser degree than UDP-glucose. nih.gov
Contributions to Fungal Pathogenesis and Antifungal Drug Resistance (e.g., Cryptococcus gattii)
In the pathogenic fungus Cryptococcus gattii, an agent of cryptococcosis, UDP-glucuronic acid metabolism is crucial for its virulence and drug resistance. pnas.orgnih.govyoutube.com UDP-glucuronic acid is a key precursor for the synthesis of the polysaccharide capsule, a major virulence factor that protects the fungus from the host immune system. nih.gov
Mutations in the UXS1 gene, which encodes an enzyme that converts UDP-glucuronic acid to UDP-xylose, lead to an accumulation of intracellular UDP-glucuronic acid. pnas.org This accumulation has several consequences for the fungus. It can confer resistance to the antifungal drug 5-fluorocytosine (B48100) (5-FC) by decreasing the expression of a transporter gene (FCY2) responsible for 5-FC uptake. pnas.org The buildup of UDP-glucuronic acid is also thought to suppress the toxicity of 5-FC and its derivatives. pnas.org
Furthermore, the disruption of UDP-glucuronic acid metabolism affects various cellular processes in C. gattii, including its growth rate and ability to cope with environmental stress. pnas.org The accumulation of UDP-glucuronic acid has been shown to enhance the expression of an acid protease gene, PEP401, leading to increased proteolytic activity. pnas.org The transport of UDP-glucuronic acid into the Golgi apparatus, where capsule polysaccharides are synthesized, is also essential for virulence. Deletion of the gene encoding the UDP-glucuronic acid transporter abolishes capsule formation and renders the fungus avirulent. nih.gov
Implications in Plant Developmental Defects and Cell Wall Integrity
In plants, UDP-glucuronic acid is a central precursor for the synthesis of a significant portion of the cell wall biomass, including pectin (B1162225) and hemicellulose. nih.govnih.govoup.com It is the direct precursor for xylose, arabinose, apiose, and galacturonic acid residues found in these complex polysaccharides. nih.govnih.gov The synthesis of UDP-glucuronic acid is primarily catalyzed by the enzyme UDP-glucose dehydrogenase (UGD). nih.gov
Disruption of UDP-glucuronic acid biosynthesis in plants has severe consequences for development and cell wall structure. nih.govnih.gov For instance, in Arabidopsis thaliana, a double mutant lacking two of the four UGD isoforms exhibits a strong dwarfed phenotype and severe root defects. nih.gov The cell walls of these mutants are swollen and show a significant reduction in arabinose, xylose, apiose, and galacturonic acid content. nih.gov This indicates that alternative pathways for UDP-glucuronic acid synthesis are unable to compensate for the loss of UGD function, underscoring its critical role in primary cell wall formation. nih.gov
The transport of UDP-glucuronic acid from the cytosol into the Golgi apparatus, where polysaccharide synthesis occurs, is also vital. A specific transporter, UUAT1, has been identified in Arabidopsis that facilitates this transport. oup.com Loss of this transporter leads to changes in the monosaccharide composition of the cell wall, further emphasizing the importance of UDP-glucuronic acid availability for proper cell wall biosynthesis. oup.com In the context of plant-pathogen interactions, enzymes like UGD are also important for the development of specialized structures, such as the feeding sites (syncytia) induced by nematodes. plos.org
Potential Mechanisms in Polycystic Kidney Disease
Autosomal dominant polycystic kidney disease (ADPKD) is a common genetic disorder characterized by the formation of fluid-filled cysts in the kidneys, which can lead to renal failure. nih.govmedscape.com While the primary genetic causes are mutations in the PKD1 or PKD2 genes, the precise molecular mechanisms driving cyst growth are still being elucidated. frontiersin.org
Recent research suggests a potential role for metabolic pathways in the progression of PKD. Studies using kidney organoids have indicated that glucose uptake may be a significant factor in the swelling and expansion of cysts. medicalnewstoday.com This finding points towards a potential link between cellular metabolism and cystogenesis.
Engineered Production of UDP-Glucuronic Acid
The efficient synthesis of complex carbohydrates often hinges on a robust supply of their activated monosaccharide precursors, with UDP-glucuronic acid being a key building block. Metabolic engineering strategies have been employed to enhance the intracellular availability of UDP-glucuronic acid in microbial hosts.
The biosynthesis of UDP-glucuronic acid is catalyzed by the enzyme UDP-glucose dehydrogenase (UGD), which facilitates the NAD+-dependent oxidation of UDP-glucose. To augment the production of UDP-glucuronic acid, various microbial platforms, including Escherichia coli and Saccharomyces cerevisiae, have been engineered to express heterologous UGD enzymes. nih.govresearchgate.net
In a comparative study, UGD enzymes from different phylogenetic origins were expressed in both E. coli and S. cerevisiae to assess their efficacy in producing UDP-glucuronic acid. The enzymes studied included those from Zymomonas mobilis (ZmUGD), Lactobacillus johnsonii (LbjUGD), and Capra hircus (ChUGD). nih.govresearchgate.net The in vivo production of UDP-glucuronic acid in engineered E. coli strains expressing ZmUGD and LbjUGD reached 28.4 µM and 14.9 µM, respectively. nih.govresearchgate.net When these enzymes were expressed in S. cerevisiae, the highest in vivo production was observed with ZmUGD (17.9 µM) and ChUGD (14.6 µM). nih.govresearchgate.net
In vitro assays using cell extracts from these engineered microbes demonstrated even higher production capacities. E. coli cell extracts containing LbjUGD produced approximately 1800 µM of UDP-glucuronic acid after one hour of reaction under optimal conditions, while ZmUGD produced 407 µM. nih.govresearchgate.net In the case of engineered yeast, the in vitro production of UDP-glucuronic acid reached a maximum of 533 µM with cell extracts from S. cerevisiae expressing LbjUGD. nih.govresearchgate.net These findings underscore the potential of using both prokaryotic and eukaryotic hosts for the biotechnological production of UDP-glucuronic acid.
| Host Organism | Expressed UGD Enzyme | In Vivo Production (µM) | In Vitro Production (µM) |
|---|---|---|---|
| Escherichia coli | ZmUGD | 28.4 | 407 |
| Escherichia coli | LbjUGD | 14.9 | 1800 |
| Saccharomyces cerevisiae | ZmUGD | 17.9 | N/A |
| Saccharomyces cerevisiae | ChUGD | 14.6 | N/A |
| Saccharomyces cerevisiae | LbjUGD | N/A | 533 |
Similarly, in E. coli engineered for hyaluronic acid production, reinforcing the UDP-glucuronic acid biosynthesis pathway was a key strategy. frontiersin.org This was achieved by activating the galactose utilization (Leloir) pathway and overexpressing the gene cluster galU-ugd, which is responsible for UDP-glucuronic acid production. frontiersin.org These genetic modifications, combined with manipulations of central carbon metabolism to modulate the consumption of glucose and galactose, led to enhanced hyaluronic acid production, highlighting the importance of a systems-level approach to pathway optimization. frontiersin.org
Biosynthesis of Glycosaminoglycans (GAGs)
UDP-glucuronic acid is an indispensable precursor for the biosynthesis of various glycosaminoglycans (GAGs), which are long, unbranched polysaccharides with diverse biological functions. The microbial production of GAGs offers a promising alternative to traditional animal-based extraction methods.
Chondroitin (B13769445): Chondroitin is a sulfated GAG composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). mdpi.com Several pathogenic bacteria, such as E. coli K4, naturally produce chondroitin-like polysaccharides. mdpi.comnih.gov The synthesis of the chondroitin backbone is catalyzed by chondroitin synthase, which alternately transfers GlcA and GalNAc from their respective UDP-sugar donors (UDP-GlcA and UDP-GalNAc) to the growing polysaccharide chain. mdpi.comnih.gov Metabolic engineering efforts have focused on expressing microbial chondroitin synthases, such as PmCS from Pasteurella multocida and KfoC from E. coli K4, in non-pathogenic hosts to produce chondroitin. nih.gov
Hyaluronic Acid: Hyaluronic acid (HA) is a non-sulfated GAG consisting of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and glucuronic acid. nih.govnih.gov The biosynthesis of HA is catalyzed by hyaluronan synthase (HAS), which polymerizes the two sugar precursors, UDP-GlcNAc and UDP-GlcA. nih.gov Microbial production of HA has been established in various microorganisms, including Streptococcus zooepidemicus. nih.gov The availability of UDP-glucuronic acid is a critical factor influencing HA yield. nih.govnih.gov Redirecting carbon flow from lactate formation to UDP-glucuronic acid formation has been shown to increase HA concentration. nih.gov
Heparosan: Heparosan is a precursor to heparin and heparan sulfate (B86663) and is composed of repeating disaccharide units of N-acetylglucosamine and glucuronic acid. oup.comnih.gov In bacteria, heparosan is synthesized by heparosan synthase, which utilizes UDP-GlcNAc and UDP-GlcA as substrates. oup.comnih.gov The concentration of these UDP-sugar precursors can influence the molecular weight and polydispersity of the produced heparosan. oup.comnih.gov For instance, low concentrations of the UDP-sugar precursors tend to favor the formation of high molecular weight heparosan with low polydispersity. oup.comnih.gov
The development of artificial biosynthetic pathways in heterologous hosts is a key strategy for the safe and controlled production of GAGs. nih.gov This approach involves introducing the necessary glycosyltransferases and precursor-synthesizing enzymes into a microbial chassis that does not naturally produce the desired GAG. A significant advantage of this approach is the ability to engineer the host's metabolism to optimize the supply of UDP-sugar precursors, including UDP-glucuronic acid. nih.govoup.com By constructing these artificial pathways, researchers can create microbial cell factories tailored for the high-yield production of specific GAGs with desired characteristics.
Regio-specific Synthesis of Glucuronides
Glucuronidation, the attachment of glucuronic acid to a substrate, is a major pathway for the metabolism of various small molecules and can significantly alter their biological properties. The regio-specific synthesis of glucuronides is of great interest for producing specific metabolites and drug derivatives. This can be achieved using UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to an acceptor molecule.
Emerging Research Areas and Future Perspectives
Elucidation of Novel Regulatory Networks Governing UDP-Glucuronic Acid Metabolism
The metabolic pathways that produce and consume UDP-glucuronic acid are intricately regulated at multiple levels to maintain cellular homeostasis and respond to various internal and external stimuli. Emerging research is focused on uncovering the complex regulatory networks that govern the expression and activity of key enzymes involved in UDP-glucuronic acid metabolism.
Several transcription factors have been identified as key regulators of UGT gene expression. These include nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and peroxisome proliferator-activated receptors (PPARs), which are activated by a wide range of xenobiotics and endogenous molecules. nih.govnih.gov For example, PPARα has been shown to regulate the transcription of several UGT1A and UGT2B genes. nih.gov Other transcription factors, including hepatocyte nuclear factor 1 (HNF1), CAAT-enhancer binding protein (C/EBP), and octamer transcription factor 1 (Oct1), are thought to control the basal expression levels of UGTs in various tissues. colab.ws
Beyond transcriptional control, post-transcriptional regulation of UGTs is also an active area of investigation. This includes the regulation of UGT protein stability. For instance, in certain cancer cells, the glioma-associated protein GLI1 has been shown to increase the protein stability of UGT1A, leading to elevated enzyme levels and drug resistance. aacrjournals.org
Recent studies in the pathogenic fungus Cryptococcus gattii have revealed a novel regulatory network where elevated intracellular levels of UDP-glucuronic acid, resulting from mutations in the UXS1 gene (which converts UDP-GlcUA to UDP-xylose), lead to the differential expression of several genes, including acid proteases. colab.ws This finding suggests that UDP-glucuronic acid itself can act as a signaling molecule, influencing gene expression and cellular processes.
| Regulatory Mechanism | Key Molecules/Factors | Effect on UDP-Glucuronic Acid Metabolism | References |
| Transcriptional Regulation | PXR, CAR, PPARs, HNF1, C/EBP, Oct1 | Control constitutive and inducible expression of UGT genes | nih.govnih.govcolab.ws |
| Post-Transcriptional Regulation | GLI1 | Increases UGT1A protein stability | aacrjournals.org |
| Feedback Inhibition | UDP-xylose | Inhibits UDP-glucose dehydrogenase (UGDH) | nih.govresearchgate.net |
| Allosteric Inhibition | ATP, ADP, NAD+, NADP+ | Inhibit UGT activity | researchgate.netelsevierpure.com |
| Metabolite-as-Signal | UDP-glucuronic acid | Influences gene expression (e.g., acid proteases) | colab.ws |
Exploration of UDP-Glucuronic Acid Metabolic Enzymes as Therapeutic Targets
The enzymes involved in UDP-glucuronic acid metabolism are emerging as promising therapeutic targets for a range of diseases, including cancer and inflammatory conditions. The rationale for targeting these enzymes stems from their crucial roles in drug metabolism, detoxification, and the biosynthesis of molecules that contribute to disease progression.
UDP-glucose 6-dehydrogenase (UGDH) is a key enzyme that catalyzes the formation of UDP-glucuronic acid from UDP-glucose. oncotarget.com Elevated UGDH levels have been observed in various cancers, where it contributes to tumor progression by increasing the production of hyaluronic acid, a major component of the extracellular matrix that promotes cell proliferation and migration. oncotarget.comontosight.ainih.gov Consequently, inhibiting UGDH is being explored as a potential anti-cancer strategy. oncotarget.comontosight.ai Several small molecule inhibitors of UGDH have been identified, and studies have shown that they can reduce tumor growth and invasion by decreasing the production of glycosaminoglycans. nih.govontosight.ai For instance, polyphenols like gallic acid and quercetin (B1663063) have demonstrated inhibitory effects against UGDH in breast cancer cells. nih.gov
UDP-glucuronosyltransferases (UGTs) are also significant therapeutic targets, primarily due to their role in drug metabolism and resistance. nih.gov Overexpression of UGTs in cancer cells can lead to the rapid glucuronidation and inactivation of chemotherapeutic drugs, thereby reducing their efficacy. aacrjournals.orgnih.gov Therefore, modulating UGT activity is a strategy being investigated to enhance the effectiveness of anti-cancer therapies. nih.gov This could involve the development of UGT inhibitors to be co-administered with chemotherapeutic agents.
Conversely, enhancing UGT activity can be beneficial in situations where the accumulation of toxic compounds is a concern. The modulation of UGT activity can also be influenced by endogenous compounds, which presents another avenue for therapeutic intervention. researchgate.net
The therapeutic potential of targeting the UDP-glucuronic acid pathway extends beyond cancer. For example, in fibrotic diseases, excessive deposition of glycosaminoglycans contributes to tissue scarring. ontosight.ai UGDH inhibitors could potentially alleviate fibrosis by reducing the synthesis of these molecules. ontosight.ai Similarly, in certain inflammatory diseases, glycosaminoglycans play a role in the inflammatory response, suggesting that UGDH inhibitors may have anti-inflammatory effects. ontosight.ai
| Enzyme Target | Therapeutic Rationale | Potential Applications | Examples of Approaches/Inhibitors | References |
| UDP-glucose 6-dehydrogenase (UGDH) | Reduce production of glycosaminoglycans (e.g., hyaluronic acid) that promote tumor growth, fibrosis, and inflammation. | Cancer, Fibrotic diseases, Inflammatory diseases | Small molecule inhibitors (e.g., gallic acid, quercetin) | nih.govoncotarget.comontosight.ainih.gov |
| UDP-glucuronosyltransferases (UGTs) | Overcome drug resistance in cancer by preventing the inactivation of chemotherapeutic agents. | Cancer therapy | UGT inhibitors co-administered with chemotherapy | aacrjournals.orgnih.gov |
Advanced Metabolic Engineering Strategies for Tailored Biosynthesis
The microbial production of UDP-glucuronic acid and its derivatives is a rapidly advancing field, driven by the demand for these compounds in the pharmaceutical and cosmetic industries. Advanced metabolic engineering strategies are being employed to create microbial cell factories capable of efficiently synthesizing these valuable molecules.
Saccharomyces cerevisiae (budding yeast) and Escherichia coli are the most commonly used microorganisms for this purpose. A key strategy involves the heterologous expression of genes encoding the necessary enzymes for the desired biosynthetic pathway. For instance, to produce UDP-glucuronic acid in S. cerevisiae, which does not naturally synthesize it, researchers have successfully co-expressed the genes for UDP-glucose dehydrogenase (UGDH) from other organisms, such as humans or plants. nih.govacs.orgnih.gov
One approach involves creating a de novo pathway for UDP-glucuronic acid synthesis from the yeast's intrinsic UDP-glucose pool. nih.gov This has been achieved by expressing Arabidopsis thaliana UGD1 in S. cerevisiae. nih.gov Furthermore, by co-expressing the A. thaliana UDP-glucuronic acid decarboxylase (UXS3), the pathway can be extended to produce UDP-xylose. nih.gov
In E. coli, metabolic engineering has been used to enhance the production of hyaluronic acid, a polymer of UDP-glucuronic acid and N-acetylglucosamine. This has been accomplished by overexpressing the genes galU (encoding glucose-1-phosphate uridylyltransferase) and ugd (encoding UDP-glucose dehydrogenase) to boost the supply of UDP-glucuronic acid.
More advanced techniques, such as CRISPR-Cas9 genome editing, are being utilized to make precise modifications to the host organism's genome. This allows for the targeted knockout of competing metabolic pathways, thereby redirecting metabolic flux towards the desired product. It also facilitates the stable integration of the biosynthetic pathway genes into the host chromosome, leading to more robust and reliable production strains.
Synthetic biology principles are also being applied to design and construct novel biosynthetic pathways. This includes the use of modular pathway design, where different enzymatic steps can be easily swapped or optimized. Furthermore, the development of biosensors that can detect the intracellular concentration of UDP-glucuronic acid or its precursors allows for dynamic regulation of the metabolic pathway, further optimizing production.
| Engineering Strategy | Host Organism | Key Genes/Enzymes | Product | References |
| Heterologous Gene Expression | Saccharomyces cerevisiae | Human UDP-glucose dehydrogenase (UGDH) | UDP-glucuronic acid | acs.orgnih.gov |
| De Novo Pathway Construction | Saccharomyces cerevisiae | Arabidopsis thaliana UGD1 and UXS3 | UDP-glucuronic acid, UDP-xylose | nih.gov |
| Overexpression of Key Enzymes | Escherichia coli | galU, ugd | Hyaluronic acid (from UDP-glucuronic acid) | |
| CRISPR-Cas9 Genome Editing | S. cerevisiae / E. coli | N/A (for pathway optimization) | UDP-glucuronic acid and derivatives | (General principle) |
| Synthetic Biology Approaches | S. cerevisiae / E. coli | N/A (for pathway design and regulation) | UDP-glucuronic acid and derivatives | (General principle) |
Integration of Omics Data for Systems-Level Understanding of UDP-Glucuronic Acid Biology
A systems-level understanding of UDP-glucuronic acid biology requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. This approach allows for a holistic view of the complex interplay between genes, proteins, and metabolites that govern the synthesis, utilization, and regulation of UDP-glucuronic acid.
Transcriptomic analyses, such as RNA sequencing, have been instrumental in characterizing the expression profiles of UGT genes across different tissues and in response to various stimuli. nih.govnih.gov These studies have revealed a complex landscape of UGT expression, with many novel splice variants being identified. nih.gov This information is crucial for understanding the tissue-specific functions of UGTs and how their dysregulation can contribute to disease.
Metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are being used to comprehensively map the "glucuronidome" – the complete set of glucuronidated metabolites in a biological system. nih.gov These studies have shown that the gut microbiome can significantly influence the host's glucuronidome, highlighting the importance of host-microbe interactions in drug and xenobiotic metabolism. nih.gov
The integration of transcriptomic and metabolomic data can provide powerful insights into the functional consequences of altered gene expression. For example, by correlating the expression levels of specific UGTs with the abundance of their corresponding glucuronide products, researchers can identify the key enzymes responsible for the metabolism of particular compounds.
Furthermore, integrating omics data with computational modeling can help to build predictive models of UDP-glucuronic acid metabolism. These models can be used to simulate the effects of genetic variations, drug treatments, or environmental exposures on the glucuronidation pathway. This systems-level approach is essential for advancing our understanding of the role of UDP-glucuronic acid in health and disease and for developing personalized medicine strategies.
| Omics Approach | Key Findings/Applications | Impact on Understanding UDP-Glucuronic Acid Biology | References |
| Transcriptomics (RNA-seq) | Characterization of UGT gene expression profiles and discovery of novel splice variants across tissues. | Provides a comprehensive view of the genetic regulation of glucuronidation. | nih.govnih.gov |
| Metabolomics (LC-MS) | Mapping of the "glucuronidome" and understanding the influence of the gut microbiome on host metabolism. | Reveals the functional output of the glucuronidation pathway and its interaction with external factors. | nih.gov |
| Integrated Omics | Correlation of gene expression with metabolite levels to identify key enzymes and build predictive models. | Enables a holistic, systems-level understanding of the regulation and function of UDP-glucuronic acid metabolism. | (General principle) |
Q & A
Q. What are the primary biosynthetic pathways for UDP-glucuronic acid trisodium in eukaryotic systems?
UDP-glucuronic acid (UDPGA) trisodium is synthesized via the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH). The pathway begins with glucose-1-phosphate conversion to UDP-glucose via UDP-glucose pyrophosphorylase. UGDH then catalyzes the NAD+-dependent oxidation of UDP-glucose to UDPGA, producing NADH as a byproduct . In microbial systems, cascade synthesis using hyperthermophilic enzymes (e.g., UDP-glucose dehydrogenase from Thermus thermophilus) enhances yield and stability .
Q. How should UDP-glucuronic acid trisodium be stored to maintain stability?
UDPGA trisodium is hygroscopic and requires storage at -20°C in a dry, sealed environment to prevent hydrolysis. Solubility in water (10 mg/mL) and DMSO (≥10 mg/mL) allows for stock solution preparation, but repeated freeze-thaw cycles should be avoided. Long-term stability is achieved using desiccants and inert gas purging .
Q. What role does UDP-glucuronic acid trisodium play in glycosaminoglycan (GAG) synthesis?
UDPGA serves as the glucuronic acid donor for GAG chain elongation. β1,3-glucuronosyltransferases catalyze the transfer of glucuronic acid to terminal galactose residues on proteoglycan core proteins. This process is critical for extracellular matrix deposition and cellular signaling .
Q. What analytical techniques confirm the purity of UDP-glucuronic acid trisodium?
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and mass spectrometry (MS) are standard for purity validation. Nuclear magnetic resonance (NMR) analysis (e.g., ¹H and ³¹P NMR) confirms structural integrity, particularly for detecting hydrolyzed byproducts like UDP-xylose .
Advanced Research Questions
Q. How can researchers optimize in vitro glucuronidation assays using UDP-glucuronic acid trisodium?
Key parameters include:
- Alamethicin activation : Permeabilize microsomal membranes (50 µg/mg protein) to expose UDP-glucuronosyltransferase (UGT) active sites .
- Cofactor supplementation : 5 mM MgCl₂ enhances UGT activity, while 4.5 mM D-saccharic-1,4-lactone inhibits β-glucuronidase interference .
- UDPGA concentration : Use 2–5 mM to saturate UGT enzymes without substrate inhibition .
Q. What are the challenges in quantifying UDP-glucuronic acid trisodium in cellular nucleotide pools?
Interference from structurally similar nucleotides (e.g., UDP-glucose, UDP-xylose) requires separation via ion-pair chromatography coupled with tandem MS (LC-MS/MS). Isotope-labeled internal standards (e.g., ¹³C-UDPGA) improve quantification accuracy in complex matrices like liver microsomes .
Q. How do discrepancies in reported enzymatic activities of UDP-glucuronosyltransferases affect experimental outcomes?
UGT isoforms (e.g., UGT1A1 vs. UGT2B7) exhibit varying kinetic parameters for UDPGA. For example, UGT1A3 has a Kₘ of 1.2 mM for UDPGA, while UGT1A4 shows substrate inhibition above 3 mM. Buffer composition (e.g., Tris-HCl vs. phosphate) and pH (7.4 vs. 6.8) further modulate activity, necessitating isoform-specific validation .
Q. What genetic models are used to study UDP-glucuronic acid trisodium deficiency?
In Cryptococcus neoformans, disruption of the UGDH gene eliminates UDPGA and UDP-xylose pools, causing cell wall defects and attenuated virulence. Murine models with liver-specific Ugdh knockouts exhibit impaired xenobiotic clearance, highlighting UDPGA’s role in detoxification .
Q. How to validate the enzymatic activity of recombinant UDP-glucuronic acid decarboxylase (UXS)?
- Substrate specificity : Incubate UXS with UDPGA and monitor UDP-xylose production via ¹H NMR (δ 5.6 ppm for anomeric proton) .
- Inhibition assays : Test NADH (competitive inhibitor, Kᵢ ≈ 0.5 mM) and UDP-xylose (feedback inhibitor) to confirm regulatory mechanisms .
Q. What metabolic engineering approaches enhance UDP-glucuronic acid trisodium production in microbial systems?
Co-expression of hasB (UDP-glucose dehydrogenase) and hasC (UDP-glucose pyrophosphorylase) in E. coli increases UDPGA titers. Thermophilic enzymes (e.g., from Thermus thermophilus) improve reaction thermostability, enabling continuous synthesis at 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
